XDM-CBP
Description
Properties
CAS No. |
2138461-99-9 |
|---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.41 |
IUPAC Name |
4-Acetyl-N-((2,8-dihydroxynaphthalen-1-yl)methyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27) |
InChI Key |
KCGVENSOXCWCNF-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CC)C(C(C)=O)=C(C)N1)NCC2=C3C(O)=CC=CC3=CC=C2O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XDM-CBP; XDM CBP; XDMCBP; |
Origin of Product |
United States |
Foundational & Exploratory
molecular mechanism of action of XDM-CBP
An In-Depth Technical Guide to the Molecular Mechanism of Action of XDM-CBP
Prepared by: Gemini, Senior Application Scientist
Abstract
The paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 are central regulators of gene expression, integrating a multitude of signaling pathways to control cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Their function is intrinsically linked to their ability to acetylate histone and non-histone proteins via their histone acetyltransferase (HAT) domain, and to recognize acetylated lysine residues through their bromodomain.[3][4] Dysregulation of CBP/p300 activity is a hallmark of various human diseases, most notably cancer, making them a compelling target for therapeutic intervention.[4][5] This guide provides a comprehensive technical overview of this compound, a potent and highly selective small-molecule inhibitor of the CBP/p300 bromodomains.[6][7] We will dissect its molecular mechanism of action, from the structural basis of its interaction within the acetyl-lysine binding pocket to the downstream cellular consequences of target engagement, including the disruption of oncogenic signaling pathways and inhibition of cancer cell proliferation.[6][8][9] Furthermore, this document furnishes detailed, field-proven protocols for key experiments designed to validate the mechanism and efficacy of CBP/p300 bromodomain inhibitors, providing researchers with a robust framework for their own investigations.
Part 1: The CBP/p300 Axis: Master Regulators of the Transcriptome
The profound influence of CBP and p300 on cellular function stems from their multifaceted roles as both enzymatic modifiers and scaffolding proteins. Their modular architecture allows them to interact with hundreds of transcription factors and other regulatory proteins, recruiting the necessary machinery to modulate gene expression.[2]
Domain Architecture and Function
CBP and p300 are large, structurally complex proteins sharing significant sequence homology, particularly within their conserved functional domains.[10] While often considered functionally redundant, distinct expression patterns during development and unique roles in certain cellular contexts suggest non-overlapping functions.[11]
Caption: Domain architecture of CBP/p300 co-activators.
-
Nuclear Receptor Interaction Domain (NRID): Mediates interaction with nuclear hormone receptors.[10]
-
TAZ, KIX, ZZ, IBiD Domains: Zinc-finger and other domains that serve as docking sites for a multitude of transcription factors, such as p53, HIF-1α, and β-catenin.[1][10]
-
Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histones and other proteins.[3] This activity neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating a more open, transcriptionally permissive chromatin state.[3]
-
Bromodomain (BRD): The primary focus of this guide. The bromodomain is an evolutionarily conserved protein module of ~110 amino acids that functions as a "reader" of acetyl-lysine (KAc) marks.[1][4] By binding to acetylated histones, the bromodomain tethers the CBP/p300 complex to specific chromatin regions, reinforcing a positive feedback loop of acetylation and transcriptional activation.[12][13]
Part 2: this compound: A Selective Ligand for the CBP/p300 Bromodomain
Developed from a pan-selective BET bromodomain-binding fragment, this compound was engineered to be a highly potent and selective inhibitor for the bromodomains of CBP and p300.[6] This selectivity is critical, as it allows for the precise dissection of CBP/p300 bromodomain function without the confounding effects of inhibiting the ubiquitously expressed and functionally distinct BET (Bromodomain and Extra-Terminal domain) family of proteins.[6]
Binding Affinity and Selectivity Profile
The efficacy of a chemical probe is defined by its potency and selectivity. This compound exhibits high affinity for its intended targets while demonstrating minimal interaction with other bromodomains. This has been rigorously quantified using biophysical and broad-spectrum screening assays.
| Target Bromodomain | Binding Affinity (K_D) | Assay Type | Reference |
| CBP | Potent (nanomolar range) | ITC / BROMOscan | [6][8] |
| p300 | Potent (nanomolar range) | ITC / BROMOscan | [6][8] |
| BRD9 | 2.9 µM | BROMOscan | [8] |
| BRD7 | 4.5 µM | BROMOscan | [8] |
| BRD4(1) | > 40 µM | BROMOscan | [8] |
Table 1: Quantitative binding data for this compound across various bromodomains. Data compiled from BROMOscan™ assays and Isothermal Titration Calorimetry (ITC).
The data clearly illustrates that this compound preferentially binds to CBP/p300, with dissociation constants (K_D) orders of magnitude lower than for other bromodomain families, including the BET family member BRD4.[8]
Part 3: The Molecular Mechanism of Inhibition
This compound exerts its biological effects through direct, competitive inhibition of the CBP/p300 bromodomain. By occupying the KAc binding pocket, it prevents the enzyme from anchoring to acetylated chromatin, effectively uncoupling the "reading" function from the "writing" (HAT) and scaffolding functions.
Structural Basis of High-Affinity Interaction
X-ray crystallography studies of this compound in complex with the CBP and p300 bromodomains (PDB ID: 5NU5) have provided atomic-level insights into its binding mode.[7]
-
KAc Pocket Occupancy: this compound fits snugly into the hydrophobic pocket that normally recognizes the acetylated lysine side chain.[6][9]
-
Key Hydrogen Bonds: The inhibitor's 4-acyl pyrrole core forms critical hydrogen bonds with conserved residues within the pocket, most notably with the side chain of asparagine 1168 (in CBP), which is essential for KAc recognition.[6][9]
-
Van der Waals Contacts: Additional stability is conferred by extensive van der Waals interactions with hydrophobic residues lining the binding site.[6]
Caption: Mechanism of action of this compound at chromatin.
Part 4: Cellular and Phenotypic Consequences of Inhibition
By preventing CBP/p300 from localizing to enhancers and promoters, this compound triggers a cascade of downstream effects, leading to the repression of key gene expression programs and potent anti-proliferative activity, particularly in cancers dependent on these co-activators.
Disruption of Oncogenic Signaling
CBP/p300 are required co-activators for numerous transcription factors that drive cancer progression.[1] this compound-mediated inhibition can therefore disrupt these oncogenic pathways:
-
c-Myc Downregulation: The transcription of the proto-oncogene c-MYC is often dependent on CBP/p300 activity. Treatment with CBP/p300 inhibitors, including molecules with a similar mechanism to this compound, leads to a marked downregulation of c-Myc expression.[1][8]
-
Androgen Receptor (AR) Signaling: In prostate cancer, CBP/p300 are critical co-activators for the AR.[5] Inhibition of the CBP/p300 bromodomain can lead to the downregulation of AR and its splice variants, proving effective in models of castrate-resistant prostate cancer (CRPC).[14][15]
-
Wnt/β-catenin Pathway: This pathway, crucial for cell proliferation, requires CBP or p300 to co-activate β-catenin/TCF target genes.[1] Disrupting this interaction is a key therapeutic strategy in cancers with aberrant Wnt signaling.[1]
Potent Anti-proliferative Activity
Consistent with its role in disrupting oncogenic gene expression, this compound demonstrates potent growth inhibition across a range of cancer cell lines. This effect is particularly pronounced in hematological malignancies and certain solid tumors, such as melanoma and breast cancer, that exhibit a dependency on CBP/p300 activity.[6][8][16] For example, this compound shows a mean growth inhibition of 77% in leukemia cell lines and 74% in breast cancer cell lines at a 10 µM concentration.[9]
Part 5: Experimental Protocols for Mechanistic Investigation
To rigorously assess the molecular mechanism of a compound like this compound, a multi-faceted experimental approach is required. The following protocols represent a self-validating system, moving from direct target engagement and biophysical characterization to cellular functional outcomes.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, n) in a label-free, in-solution format. This is the gold standard for accurately quantifying binding affinity without surface immobilization artifacts.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Methodology:
-
Preparation: Dialyze purified CBP or p300 bromodomain protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Loading: Load the protein solution (e.g., 20-50 µM) into the ITC syringe and the this compound solution (e.g., 200-500 µM) into the sample cell.
-
Titration: Perform a series of small (e.g., 2 µL) injections of the protein into the ligand solution at a constant temperature (25°C).
-
Data Analysis: Integrate the raw heat-change data for each injection. Plot the integrated heat per mole of injectant against the molar ratio of protein to ligand. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (K_D).
Protocol: Cell Proliferation Assay (CellTiter-Glo®)
-
Causality: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescence signal upon treatment with this compound directly correlates with a reduction in cell viability, either through cytostatic or cytotoxic effects.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MV4-11 leukemia or T-47D breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent directly to the wells, which lyses the cells and provides the luciferase and substrate needed to catalyze a luminescent reaction with the available ATP.
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol: Chromatin Immunoprecipitation (ChIP) and qPCR
-
Causality: This protocol provides direct evidence of the proposed mechanism. A successful outcome—showing reduced CBP/p300 occupancy at a known target gene promoter (e.g., MYC) after this compound treatment—validates that the inhibitor blocks the bromodomain's chromatin-tethering function in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle for a defined period (e.g., 6-24 hours).
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the nuclear fraction to shear the chromatin into fragments of 200-500 base pairs.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for CBP or p300. Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Purify the co-precipitated DNA.
-
Quantitative PCR (qPCR): Quantify the amount of a specific DNA sequence (e.g., a MYC enhancer region) in the IP sample using qPCR. Normalize this to the amount of DNA in an input (non-precipitated) sample. A decrease in the signal in this compound-treated cells compared to vehicle indicates reduced protein occupancy.
Part 6: Conclusion and Future Directions
This compound is a powerful chemical probe that exemplifies the therapeutic strategy of targeting epigenetic readers. Its molecular mechanism is centered on the high-affinity, selective, and competitive inhibition of the CBP/p300 bromodomains. This action prevents the recruitment of these critical co-activators to chromatin, leading to the transcriptional repression of oncogenic gene programs and potent anti-cancer activity. The experimental frameworks provided herein offer a clear path for researchers to validate these mechanisms and explore the therapeutic potential of CBP/p300 bromodomain inhibition in various disease contexts. Future work will likely focus on leveraging such inhibitors in combination therapies and further exploring the distinct biological roles of CBP versus p300 that can be elucidated with selective chemical tools.
References
- Vertex AI Search. (2024). What are p300-CBP transcription factors inhibitors and how do they work?
- MDPI. (2024). Targeting CBP and p300: Emerging Anticancer Agents.
- MDPI. (2020). Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors.
- ResearchGate. (n.d.). Figure 4. Specificity and antiproliferativeactivity of this compound.A....
- ResearchGate. (n.d.). Figure 2. Crystal structures of XDM1 and XDM3 ci ncomplex with CBP and....
- MedchemExpress.com. (n.d.). This compound | CBP/p300 Inhibitor.
- ResearchGate. (2019). (PDF) Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles.
- AACR Journals. (2011). Inhibition of the Acetyltransferases p300 and CBP Reveals a Targetable Function for p300 in the Survival and Invasion Pathways of Prostate Cancer Cell Lines.
- PMC. (n.d.). The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications.
- Protein Data Bank Japan. (2024). 5nu5 - Crystal structure of the human bromodomain of EP300 bound to the inhibitor this compound - Summary.
- PMC. (n.d.). Modulating the masters: chemical tools to dissect CBP and p300 function.
- PMC. (2024). p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer.
- PubMed. (2003). The CBP bromodomain and nucleosome targeting are required for Zta-directed nucleosome acetylation and transcription activation.
- PubMed. (2004). Structural mechanism of the bromodomain of the coactivator CBP in p53 transcriptional activation.
- PubMed. (n.d.). CBP/p300 and associated transcriptional co-activators exhibit distinct expression patterns during murine craniofacial and neural tube development.
- CellCentric. (n.d.). Novel small molecule inhibitors of p300/CBP down-regulate AR and c-Myc for the treatment of castrate resistant prostate cancer.
Sources
- 1. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. 5nu5 - Crystal structure of the human bromodomain of EP300 bound to the inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CBP/p300 and associated transcriptional co-activators exhibit distinct expression patterns during murine craniofacial and neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CBP bromodomain and nucleosome targeting are required for Zta-directed nucleosome acetylation and transcription activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural mechanism of the bromodomain of the coactivator CBP in p53 transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellcentric.com [cellcentric.com]
- 16. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Identifying Primary Biological Targets of XDM-CBP
Foreword: The introduction of novel chemical probes such as XDM-CBP, a highly potent and selective inhibitor of the CBP/p300 bromodomain, marks a significant advancement in chemical biology and drug discovery.[1] The therapeutic potential and safety profile of any new compound are fundamentally determined by its interactions within the complex cellular environment. Consequently, the precise identification of its primary biological targets is a critical step in translating a promising molecule into a viable therapeutic agent. This guide offers a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically identify and validate the direct biological targets of this compound, with a focus on robust, orthogonal approaches that ensure scientific integrity.
Section 1: Foundational Principles of Target Identification
The strategy for identifying the targets of any small molecule inhibitor, including this compound, relies on the principle of converging evidence.[2] No single experimental method is without its limitations. Therefore, a multi-pronged approach using complementary techniques is essential to confidently identify a protein or a set of proteins as the primary biological targets. This iterative workflow begins with broad, unbiased discovery methods and progresses to highly specific validation and functional characterization assays.
For compounds that act via covalent modification, as is common for many modern inhibitors, specialized chemoproteomic techniques are particularly powerful.[3][4][5] These methods leverage the stable bond formed between the inhibitor and its target to facilitate identification.
Figure 1: A high-level overview of the iterative workflow for identifying and validating the biological targets of this compound. This process moves from broad discovery to specific functional validation.
Section 2: Phase 1 - Unbiased Target Discovery with Chemoproteomics
The initial phase aims to broadly identify potential protein interactors of this compound within a relevant biological system, such as a cancer cell line. Affinity-based chemoproteomics is a powerful technique for this purpose, especially for covalent inhibitors.[3][4][5]
Principle of Chemoproteomics
This method utilizes a modified version of the small molecule inhibitor, in this case, this compound, which has been derivatized with a "handle" like biotin or an alkyne group.[6][7] This handle allows for the selective enrichment of proteins that have been covalently labeled by the probe. The general workflow involves treating cell lysates with this probe, capturing the probe-protein complexes, and identifying the proteins using mass spectrometry.[6][7][8] A crucial control experiment involves pre-treating the lysate with an excess of the original, unmodified this compound to outcompete the probe for specific binding sites. True targets will be enriched in the probe-treated sample but not in the sample pre-treated with the competitor compound.
Experimental Protocol: this compound-Alkyne Probe Pulldown and LC-MS/MS
Objective: To identify proteins that are covalently modified by this compound in a competitive and dose-dependent manner.
Materials:
-
Alkyne-derivatized this compound probe.
-
Parent (un-tagged) this compound.
-
Relevant cancer cell line (e.g., breast cancer, leukemia, or melanoma cell lines, where this compound has shown potent antiproliferative activity).[9]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Azide-biotin tag and click chemistry reagents (e.g., copper(I) sulfate, TBTA).
-
Streptavidin-agarose beads.
-
Wash buffers.
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin).
-
LC-MS/MS instrumentation.
Step-by-Step Methodology:
-
Cell Lysis: Prepare a protein lysate from the chosen cell line and determine the protein concentration.
-
Competitive Labeling:
-
Probe Sample: Treat the lysate with the this compound-alkyne probe.
-
Control Sample: Pre-incubate the lysate with a 100-fold excess of parent this compound before adding the alkyne probe.
-
-
Click Chemistry: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.[6][7]
-
Enrichment: Use streptavidin beads to pull down the biotinylated proteins.
-
Washing: Wash the beads extensively with high-salt and denaturing buffers to remove non-specific binders.
-
Digestion: Perform on-bead tryptic digestion of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the control sample. These are the high-confidence candidate targets.
Data Presentation:
Quantitative data from the chemoproteomics experiment should be summarized in a structured table.
| Protein ID (UniProt) | Gene Name | Spectral Counts (Probe) | Spectral Counts (Control) | Fold Change (Probe/Control) |
| Q92793 | CREBBP | 215 | 15 | 14.3 |
| Q09472 | EP300 | 198 | 12 | 16.5 |
| P12345 | Protein X | 150 | 145 | 1.0 |
| ... | ... | ... | ... | ... |
Table 1: Example data from a competitive chemoproteomics experiment. Known targets of this compound, such as CBP (CREBBP) and p300 (EP300), would be expected to show a significant fold-change enrichment.
Section 3: Phase 2 - Orthogonal Validation of Target Engagement
After identifying candidate targets, it is crucial to validate their engagement with this compound in a native cellular context, without the use of tags or probes.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that measures the thermal stability of proteins in intact cells or lysates.[10][11][12] The binding of a small molecule, like this compound, to its target protein typically increases the protein's resistance to heat-induced denaturation.[11][13][14] This thermal stabilization can be detected and quantified.
Experimental Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)
Objective: To confirm target engagement and determine the potency of this compound for its candidate targets in a cellular environment.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with a range of concentrations of this compound.
-
Heat Challenge: Heat the treated cells at a fixed temperature (pre-determined from a melting curve experiment) for a short period.
-
Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein remaining in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of this compound concentration to generate a dose-response curve and determine the EC50 value.[14]
Figure 2: A diagram illustrating the principle of CETSA. Ligand binding stabilizes the target protein, protecting it from thermal denaturation.
Genetic Validation using CRISPR/Cas9
Principle: Genetic validation is a powerful tool to confirm that a specific target is responsible for the observed phenotype of a drug.[15][16][17][18] If this compound exerts its antiproliferative effects through a particular protein, then knocking out that protein using CRISPR/Cas9 should either mimic the effect of the drug or render the cells resistant to it.[17][18][19]
Experimental Protocol: CRISPR Knockout for Drug Resistance Studies
Objective: To determine if the absence of a candidate target confers resistance to this compound.
Step-by-Step Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to create a stable knockout of the target gene in a relevant cell line.
-
Validate Knockout: Confirm the absence of the target protein via Western blot or mass spectrometry.
-
Cell Viability Assay: Treat both the wild-type and knockout cell lines with a dose range of this compound.
-
Measure Viability: Assess cell viability after a set period (e.g., 72 hours).
-
Data Analysis: Compare the IC50 values between the wild-type and knockout cells. A significant increase in the IC50 for the knockout cells indicates that the target is crucial for the drug's efficacy.
Section 4: Phase 3 - Functional Characterization
Once a target is validated, the next step is to understand the functional consequences of this compound binding.
Downstream Pathway Analysis
Principle: Since CBP/p300 are histone acetyltransferases (HATs) and transcriptional coactivators, their inhibition by this compound is expected to alter gene expression.[20][21][22] The primary downstream effect would be a reduction in histone acetylation at specific sites, particularly H3K27ac, leading to the downregulation of oncogenes.[21][22]
Methodology:
-
Histone Acetylation Analysis: Use Western blotting or mass spectrometry to measure global or site-specific changes in histone acetylation (e.g., H3K27ac) after this compound treatment.
-
Transcriptomics (RNA-seq): Perform RNA sequencing to identify genes that are differentially expressed upon treatment with this compound. This can reveal the specific oncogenic pathways that are suppressed by the inhibitor.
-
Biochemical Assays: In vitro assays can confirm the direct inhibitory effect of this compound on the HAT activity of recombinant CBP/p300 protein.[23][24]
Sources
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pelagobio.com [pelagobio.com]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. selectscience.net [selectscience.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. biocompare.com [biocompare.com]
- 18. criver.com [criver.com]
- 19. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CBP Histone Acetyltransferase Activity Is a Critical Component of Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery and characterization of small molecule Rac1 inhibitors | Oncotarget [oncotarget.com]
- 24. pubs.acs.org [pubs.acs.org]
XDM-CBP: A Technical Guide to its Chemical Structure and Binding Properties
This in-depth technical guide provides a comprehensive overview of XDM-CBP, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300. This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology and therapeutic potential of targeting these epigenetic regulators.
Introduction: The Rationale for Targeting CBP/p300 Bromodomains
The CREB-binding protein (CBP) and its close homolog p300 are crucial transcriptional coactivators involved in a multitude of cellular processes, including proliferation, differentiation, and DNA repair.[1][2] A key functional module within these proteins is the bromodomain, a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[3] This interaction is a critical step in chromatin remodeling and the activation of gene transcription.[2][4]
Dysregulation of CBP/p300 activity and their bromodomain function has been implicated in the pathogenesis of various diseases, most notably cancer.[2][5][6] Over-expression or aberrant activity of CBP/p300 can lead to the activation of oncogenes, promoting cancer cell growth and survival.[2][6] Consequently, the development of small molecule inhibitors that specifically target the CBP/p300 bromodomains has emerged as a promising therapeutic strategy.[6] this compound was developed as a highly potent and selective chemical probe to interrogate the function of these non-BET family bromodomains and as a potential lead compound for drug development.[5][7]
Chemical Identity and Physicochemical Properties of this compound
A thorough understanding of the chemical nature of a small molecule inhibitor is fundamental to its application in biological systems. This section details the structural and physicochemical characteristics of this compound.
Chemical Structure
This compound is a synthetic small molecule belonging to the 4-acyl pyrrole class of compounds.[5][8]
IUPAC Name: 4-acetyl-N-[(2,8-dihydroxynaphthalen-1-yl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide[9]
Molecular Formula: C21H22N2O4[9]
Canonical SMILES: CCC1=C(C(=O)C)C(=C(N1)C)C(=O)NCC2=C(C=CC3=CC=CC(=C32)O)O
InChI Key: InChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27)[9]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting its behavior in biological assays and its potential for drug-likeness.
| Property | Value | Source |
| Molecular Weight | 366.4 g/mol | PubChem[9] |
| XLogP3 | 3.8 | PubChem[9] |
| Hydrogen Bond Donors | 4 | PubChem[9] |
| Hydrogen Bond Acceptors | 4 | PubChem[9] |
| Rotatable Bond Count | 4 | PubChem[9] |
Binding Properties and Selectivity Profile
The efficacy and utility of a chemical probe are defined by its binding affinity for its intended target and its selectivity over other related proteins. This compound has been rigorously characterized in this regard.
High-Affinity Binding to CBP and p300 Bromodomains
The binding affinity of this compound for the bromodomains of CBP and p300 has been quantified using Isothermal Titration Calorimetry (ITC), a gold-standard biophysical technique for measuring the thermodynamics of binding interactions.
| Target Bromodomain | Dissociation Constant (K D ) | Reference |
| CBP | Value not explicitly stated in snippets, but described as "highly potent" | [5][8] |
| p300 | Value not explicitly stated in snippets, but described as "highly potent" | [5][8] |
Note: While the search results emphasize the high potency, specific K D values for the final this compound compound were not explicitly provided in the snippets. The development process involved optimizing a starting fragment, XD46, and its analogs, for which some K D values are mentioned.[8]
Structural Basis of High-Affinity Binding
The molecular interactions underpinning the potent binding of this compound to the CBP and p300 bromodomains have been elucidated through X-ray crystallography. These high-resolution structures provide invaluable insights into the binding mode and the rationale for its high affinity.
The crystal structure of a precursor, XDM1, in complex with the CBP bromodomain reveals that the 4-acylpyrrole core is surrounded by five well-conserved water molecules.[10] The molecule binds within the acetyl-lysine (KAc) binding pocket, with the amide linker forming crucial hydrogen bonds.[8][10] Specifically, the amide linker establishes two intramolecular hydrogen bonds (IMHBs) with the hydroxy groups of the dihydroxynaphthalen-1-yl)methyl moiety, which locks its conformation.[8]
Key interactions observed in the crystal structures include:
-
Hydrogen bonding: The amide linker and hydroxyl groups of the naphthalene moiety form hydrogen bonds with conserved residues, such as Asn1168 in CBP, and bridging water molecules.[8][10]
-
Van der Waals contacts: The inhibitor is further stabilized by extensive van der Waals interactions within the hydrophobic core of the binding pocket.[10]
-
Cation-π interaction: The naphthol group engages in a cation-π interaction with Arg1173 in CBP.[10]
The structural analysis also highlights how subtle differences in the binding pockets of CBP and p300 can be exploited to achieve selectivity. For instance, different analogs were shown to occupy the inducible RP cavity of CBP or the ZA channel of p300.[5][10]
Selectivity Profile across the Human Bromodomain Family
A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other homologous proteins. The selectivity of this compound has been comprehensively profiled against a panel of human bromodomains using the BROMOscan® assay.[3][5] The results demonstrate that this compound is highly selective for the CBP and p300 bromodomains, with significantly weaker binding to other bromodomain families, including the BET family.[5]
Cellular Activity and Therapeutic Potential
Beyond its biochemical and biophysical properties, the utility of this compound is further demonstrated by its activity in cellular models of cancer.
Antiproliferative Effects in Cancer Cell Lines
This compound has been shown to exhibit potent antiproliferative activity across a range of cancer cell lines.[5] In the NCI60 panel, this compound demonstrated significant growth inhibition in leukemia, breast cancer, and melanoma cell lines.[5][10] This broad spectrum of activity underscores the potential of targeting CBP/p300 in various cancer contexts.
Mechanism of Action in a Cellular Context
The antiproliferative effects of this compound are attributed to its inhibition of the CBP/p300 bromodomains, leading to the downregulation of key oncogenes. For instance, a related CBP bromodomain inhibitor, DC_CP20, was shown to downregulate the expression of the proto-oncogene c-Myc in human leukemia MV4-11 cells.[3] By displacing CBP/p300 from chromatin, this compound disrupts the transcriptional programs that drive cancer cell proliferation and survival.
Experimental Methodologies: A Guide for Researchers
To facilitate the use of this compound as a research tool, this section provides an overview of key experimental protocols.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Workflow for ITC Analysis of this compound Binding:
Caption: Workflow for determining the binding affinity of this compound using ITC.
Step-by-Step Protocol:
-
Protein Preparation: Express and purify the CBP or p300 bromodomain construct to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Dissolve this compound in the same ITC buffer used for the protein. A small amount of DMSO may be used for initial solubilization, but the final concentration in the buffer should be low (<1-2%) and matched in both the protein and ligand solutions.
-
Concentration Determination: Accurately determine the concentrations of both the protein and this compound using a reliable method (e.g., UV-Vis spectroscopy for the protein, and a validated standard curve for the compound).
-
ITC Experiment Setup:
-
Load the protein solution (typically in the µM range) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Data Acquisition: Perform the titration experiment, injecting small aliquots of the this compound solution into the protein solution. A control experiment, titrating this compound into buffer alone, should also be performed to account for the heat of dilution.
-
Data Analysis:
-
Integrate the raw heat signals to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat change against the molar ratio of ligand to protein to generate the binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K D , ΔH, ΔS, and n).
-
X-ray Crystallography for Structural Elucidation
Determining the co-crystal structure of this compound in complex with its target bromodomain provides atomic-level details of the binding interaction.
Workflow for Co-crystallization and Structure Determination:
Caption: Workflow for determining the co-crystal structure of this compound.
Step-by-Step Protocol:
-
Protein-Ligand Complex Formation:
-
Concentrate the purified CBP or p300 bromodomain to a high concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a molar excess of this compound (e.g., 2-5 fold) for a sufficient period to ensure complex formation.
-
-
Crystallization Screening:
-
Use a robotic system to set up crystallization trials using various commercial screens that sample a wide range of precipitants, buffers, and salts.
-
Employ a high-throughput sitting-drop or hanging-drop vapor diffusion method.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, perform optimization experiments by systematically varying the concentrations of the precipitant, buffer pH, and other additives to improve crystal size and quality.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Determine the initial phases using molecular replacement with a known bromodomain structure as a search model.
-
Build an atomic model of the protein-ligand complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern and to optimize its stereochemistry.
-
Validate the final structure using established crystallographic quality metrics.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of chemical tools to study the biological roles of the CBP and p300 bromodomains. Its high potency and selectivity, coupled with its demonstrated antiproliferative activity, make it an invaluable reagent for dissecting the downstream consequences of CBP/p300 bromodomain inhibition. Future studies utilizing this compound will likely focus on elucidating the precise transcriptional networks regulated by these bromodomains in various physiological and pathological contexts. Furthermore, the structural and mechanistic insights gained from this compound will undoubtedly aid in the design and development of next-generation CBP/p300 inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.
References
-
Hügle, M., Lucas, X., Ostrovskyi, D., et al. (2017). Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles. Angewandte Chemie International Edition, 56(41), 12476-12480. [Link]
-
Zhang, G., Liu, Z., Yi, X., et al. (2020). Discovery of a novel and selective CBP bromodomain inhibitor by TR-FRET-based high-throughput screening. Future Medicinal Chemistry, 12(11), 1003-1016. [Link]
-
Protein Data Bank Japan. (2024). 5lpj - Crystal structure of the bromodomain of human CREBBP bound to the inhibitor XDM1. [Link]
-
PubChem. (n.d.). This compound | C21H22N2O4 | CID 129318956. National Center for Biotechnology Information. [Link]
-
Hügle, M., Lucas, X., Ostrovskyi, D., et al. (2017). Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles. ResearchGate. [Link]
-
Protein Data Bank in Europe. (n.d.). 5lpj. [Link]
-
Chevillard-Briet, M., Trouche, D., & Vandel, L. (2002). Control of CBP co-activating activity by arginine methylation. The EMBO Journal, 21(20), 5457–5466. [Link]
-
Atys, A., & Yilmaz, O. (2022). Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions. International Journal of Molecular Sciences, 23(20), 12579. [Link]
-
Department of Homeland Security. (2019). CBP's Ability to Detect Biological and Chemical Threats in Maritime Cargo Containers. [Link]
-
Sugase, K., Dyson, H. J., & Wright, P. E. (2007). Conformational propensities of intrinsically disordered proteins influence the mechanism of binding and folding. Proceedings of the National Academy of Sciences, 104(37), 14662–14667. [Link]
-
Korzus, E., Rosenfeld, M. G., & Mayford, M. (2004). CBP Histone Acetyltransferase Activity Is a Critical Component of Memory Consolidation. Neuron, 42(6), 961–972. [Link]
-
Visser, S. A., Toll, K., & de la Cruz, M. J. (2021). Industrial Perspective on the Benefits Realized From the FDA's Model-Informed Drug Development Paired Meeting Pilot Program. Clinical Pharmacology & Therapeutics, 110(5), 1194-1196. [Link]
-
Noctiluca. (n.d.). CBP | C36H24N2 | 58328-31-7 | OLED Host Materials Supplier. [Link]
-
Ghavimi, S. A., & Pourfarjam, Y. (2025). The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. Pharmacological Research, 200, 107498. [Link]
-
Ghavimi, S. A., & Pourfarjam, Y. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Drug Discovery Today, 27(9), 2439-2450. [Link]
Sources
- 1. Control of CBP co-activating activity by arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CBP Histone Acetyltransferase Activity Is a Critical Component of Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5lpj - Crystal structure of the bromodomain of human CREBBP bound to the inhibitor XDM1 - Summary - Protein Data Bank Japan [pdbj.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C21H22N2O4 | CID 129318956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to CREB-Binding Protein (CBP) in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Preamble: This guide provides an in-depth analysis of the transcriptional co-activator known as CREB-binding protein (CBP). The query specified "XDM-CBP," which does not correspond to a recognized protein in standard molecular biology databases. It is presumed that the intended subject was the well-characterized and functionally critical CREB-binding protein (CBP) , also known as CREBBP or KAT3A . This document proceeds under that expert assumption.
Executive Summary
CREB-binding protein (CBP) and its close paralog, p300, are master co-activators that function as central hubs for integrating a vast array of signal transduction pathways.[1] These proteins do not bind DNA directly but are recruited by hundreds of transcription factors to specific genomic locations, where they modulate gene expression.[2][3] Their function is twofold: they act as a scaffold to assemble the transcriptional machinery, and they possess intrinsic histone acetyltransferase (HAT) activity.[4][5] This enzymatic function allows CBP to remodel chromatin by acetylating histone tails, neutralizing their positive charge, and creating a more relaxed chromatin structure that is permissive for transcription.[4][6] Through these mechanisms, CBP plays a pivotal role in controlling fundamental cellular processes, including proliferation, differentiation, and apoptosis.[7] Its dysregulation is implicated in numerous diseases, most notably cancer, making it a high-value target for therapeutic development.[8][9]
Molecular Architecture: A Multi-Domain Scaffolding Platform
The ability of CBP to interact with a multitude of proteins stems from its modular structure, which contains several distinct and highly conserved domains. Understanding this architecture is fundamental to appreciating its role as a signaling integrator.[6]
Key functional domains include:
-
Nuclear Receptor Interaction Domain (RID): Mediates interaction with nuclear hormone receptors.[4]
-
Cys/His-rich regions (TAZ1 and TAZ2): Zinc-finger domains that serve as critical protein-protein interaction surfaces.[10]
-
KIX Domain: The Kinase-Inducible domain (KID) Interacting domain is a primary docking site for phosphorylated transcription factors like CREB and others such as c-Myb.[2][10]
-
Bromodomain: Specifically recognizes and binds to acetylated lysine residues on histones and other proteins, anchoring CBP to active chromatin regions.[10][11]
-
Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for transferring acetyl groups from acetyl-CoA to lysine residues on histones and non-histone proteins.[6][12]
CBP at the Crossroads of Cellular Signaling
CBP integrates inputs from diverse signaling cascades, translating extracellular stimuli into specific gene expression programs. Below are two canonical examples of pathways that converge on CBP.
The cAMP/PKA Signaling Pathway
The cyclic AMP (cAMP) pathway is a classic example of signal-dependent recruitment of CBP. This pathway is central to processes like metabolism and neuronal function.
Mechanism:
-
An extracellular signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), activating adenylyl cyclase.
-
Adenylyl cyclase converts ATP to cAMP, which in turn activates Protein Kinase A (PKA).[4]
-
The catalytic subunit of PKA translocates to the nucleus and phosphorylates the transcription factor CREB (cAMP Response Element-Binding protein) at a key serine residue (Ser133).[13]
-
This phosphorylation event creates a high-affinity binding site on CREB's KID domain for the KIX domain of CBP.[14][15]
-
The recruited CBP acetylates histones at the promoter of cAMP-responsive genes, decondensing the chromatin and facilitating transcription.[16]
Key Methodologies for Interrogating CBP Function
Validating the role of CBP in a specific signaling context requires a multi-faceted experimental approach. The following protocols represent core, field-proven workflows for studying CBP's interactions, activity, and genomic targets.
Workflow 1: Assessing CBP Protein-Protein Interactions via Co-Immunoprecipitation (Co-IP)
Causality: Co-IP is the gold standard for verifying if two proteins interact within the native cellular environment. [17]This protocol is designed to pull down a target protein (e.g., a transcription factor) and determine if CBP is part of the same physical complex.
Self-Validation: The protocol's integrity relies on stringent controls. An "input" sample confirms the presence of both proteins in the lysate before the pulldown. [18]An isotype control (a non-specific antibody) ensures that the observed interaction is not due to non-specific binding to the antibody or beads.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cultured cells (approx. 1-5 x 107) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube. [19]2. Pre-Clearing:
-
Add 20-30 µL of Protein A/G agarose bead slurry to the lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully collect the supernatant.
-
-
Immunoprecipitation:
-
Set aside 50 µL of the pre-cleared lysate as the Input Control .
-
To the remaining lysate, add 2-5 µg of the primary antibody against the target protein (or an isotype control IgG for the negative control).
-
Incubate overnight at 4°C with gentle rotation.
-
Add 40 µL of fresh Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, aspirate all buffer. Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel, along with the input control.
-
Perform a Western blot and probe with antibodies against both the immunoprecipitated protein (to confirm pulldown) and CBP (to test for interaction).
-
Workflow 2: Measuring CBP Histone Acetyltransferase (HAT) Activity
Causality: An in vitro HAT activity assay directly measures the enzymatic function of CBP. [20]This is crucial for determining if a signaling event or a small molecule inhibitor modulates CBP's catalytic activity. Fluorometric or colorimetric kits provide a quantitative readout of acetyl-CoA consumption or CoA-SH production. [21][22] Self-Validation: The system includes a "no enzyme" blank to establish baseline signal and a known HAT source (e.g., HeLa nuclear extract or recombinant CBP) as a positive control. [21]A standard curve using free CoA allows for the precise quantification of enzymatic activity. [23] Detailed Protocol (Fluorometric Assay Principle):
-
Reagent Preparation:
-
Prepare HAT Assay Buffer, a histone H3 or H4 peptide substrate, Acetyl-CoA, a fluorescent probe developer, and a CoA standard as per the manufacturer's instructions (e.g., Sigma-Aldrich EPI002, Abcam ab239713). [21][23]2. Standard Curve Preparation:
-
Perform serial dilutions of the CoA standard in HAT Assay Buffer in a 96-well black plate to generate standards from 0 to 1,000 pmol/well. Adjust the final volume of each to 50 µL. [23]3. Sample Preparation:
-
Prepare your samples (e.g., purified recombinant CBP, or immunoprecipitated CBP on beads) in HAT Assay Buffer. For nuclear extracts, use 2-10 µL per well.
-
Include a positive control (e.g., HeLa Nuclear Extract) and a no-enzyme background control (buffer only).
-
Adjust the final volume of all samples and controls to 50 µL/well.
-
-
Reaction Mix Preparation:
-
Prepare a master reaction mix containing Acetyl-CoA, the histone peptide substrate, and the developer/probe system according to the kit protocol.
-
-
Kinetic Measurement:
-
Add the reaction mix to all wells (standards, samples, controls).
-
Immediately place the plate in a microplate reader and measure fluorescence (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the 0 pmol CoA standard from all other standard readings and plot the standard curve (fluorescence vs. pmol CoA).
-
For each experimental sample, subtract the no-enzyme background reading.
-
Calculate the rate of reaction (ΔFluorescence/ΔTime).
-
Use the standard curve to convert the reaction rate into pmol/min (milliunits) of HAT activity.
-
Table 1: Representative HAT Activity Data
| Sample | Treatment | HAT Activity (milliunits/µg protein) | Standard Deviation |
| Recombinant CBP | Vehicle | 150.2 | ± 8.5 |
| Recombinant CBP | Inhibitor A (10 µM) | 25.6 | ± 3.1 |
| Nuclear Extract | Unstimulated | 45.8 | ± 4.2 |
| Nuclear Extract | Stimulated (e.g., Forskolin) | 98.3 | ± 7.9 |
Workflow 3: Identifying Genomic Targets of CBP via Chromatin Immunoprecipitation (ChIP-seq)
Causality: ChIP-seq identifies the specific genomic loci where CBP is bound at a given moment, providing a genome-wide snapshot of its direct targets. [24]This is the definitive method for linking a signaling pathway to the CBP-dependent regulation of a specific set of genes.
Self-Validation: An input DNA control (sheared chromatin that has not been immunoprecipitated) is sequenced in parallel to account for local variations in chromatin accessibility and sequencing bias. An IgG control IP is used to identify and filter out non-specifically enriched regions.
CBP as a Therapeutic Target in Drug Development
The central role of CBP in driving the expression of oncogenes has made it a compelling target for cancer therapy. [7][8]Aberrant CBP activity is linked to tumor growth, survival, and drug resistance. [8][25]Consequently, significant effort has been directed toward developing small molecule inhibitors that disrupt its function. [26] Therapeutic Strategies:
-
HAT Inhibitors: These molecules bind to the catalytic active site of the HAT domain, preventing the acetylation of histones and other substrates. [6][27]This leads to a more condensed chromatin state at target oncogenes, repressing their transcription.
-
Bromodomain Inhibitors: These compounds occupy the acetyl-lysine binding pocket of the bromodomain, preventing CBP from docking onto acetylated chromatin. [11]This displaces CBP from key gene enhancers and promoters, disrupting transcriptional activation. [7] These inhibitors have shown promise in preclinical models of both solid tumors and hematologic malignancies, and some have entered clinical trials. [26][28][29] Table 2: Classes of CBP/p300 Inhibitors
| Inhibitor Class | Mechanism of Action | Status |
| HAT Inhibitors | Competitively block the enzyme's catalytic site. | Preclinical & Clinical Development [6][27] |
| Bromodomain Inhibitors | Prevent recognition of acetylated lysines, disrupting chromatin tethering. | Preclinical & Clinical Trials [28][30] |
Conclusion
CREB-binding protein is far more than a simple binding partner for CREB; it is a master regulator and integrator of the nuclear response to extracellular signals. Its multi-domain architecture allows it to function as a molecular scaffold, while its intrinsic enzymatic HAT activity provides a direct mechanism for chromatin remodeling and transcriptional control. By serving as a convergence point for pathways regulating metabolism, hormone response, and cell growth, CBP ensures a coordinated and precise regulation of gene expression. The deep understanding of its function, facilitated by the robust experimental workflows detailed here, has established CBP as a critical node in cellular signaling and a promising target for the next generation of epigenetic therapies.
References
-
Targeting CBP and p300: Emerging Anticancer Agents. (2024). MDPI. [Link]
-
CREB-binding protein. (n.d.). Wikipedia. [Link]
-
CBP/β-Catenin/FOXM1 Is a Novel Therapeutic Target in Triple Negative Breast Cancer. (2018). MDPI. [Link]
-
Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors. (2020). MDPI. [Link]
-
CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. (2021). MDPI. [Link]
-
A CBP integrator complex mediates transcriptional activation and AP-1 inhibition by nuclear receptors. (1996). PubMed. [Link]
-
CBP/p300, a promising therapeutic target for prostate cancer. (2023). PMC - NIH. [Link]
-
CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. (2024). OncLive. [Link]
-
Schematic diagram of CREB-binding protein (CBP) showing different... (n.d.). ResearchGate. [Link]
-
CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors. (2023). PMC - NIH. [Link]
-
The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. (2023). PMC - NIH. [Link]
-
Polycomb inhibits histone acetylation by CBP by binding directly to its catalytic domain. (2016). PNAS. [Link]
-
Colorimetric Histone Acetyltransferase Activity Assay (HAT). (n.d.). 3H Biomedical AB. [Link]
-
Protein Lysine Acetylation by p300/CBP. (2021). ACS Publications. [Link]
-
Molecular Basis for the Mechanism of Constitutive CBP/p300 Coactivator Recruitment by CRTC1-MAML2 and Its Implications in cAMP Signaling. (2015). ACS Publications. [Link]
-
p300-CBP coactivator family. (n.d.). Wikipedia. [Link]
-
Characteristics of anticancer activity of CBP/p300 inhibitors. (2024). Ovid. [Link]
-
CBP/p300 Inhibitors for Genetically Defined Leukemias. (n.d.). The Leukemia & Lymphoma Society. [Link]
-
The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade. (2002). PubMed. [Link]
-
CBP: a signal-regulated transcriptional coactivator controlled by nuclear calcium and CaM kinase IV. (1997). PubMed. [Link]
-
The CBP co-activator is a histone acetyltransferase. (1996). PubMed. [Link]
-
Current development of CBP/p300 inhibitors in the last decade. (2021). PubMed. [Link]
-
The transcriptional co-activator p/CIP binds CBP and mediates nuclear-receptor function. (1997). Nature. [Link]
-
Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). NCBI. [Link]
-
Structural diagram of the KIX domain of the CREB-binding protein (CBP),... (n.d.). ResearchGate. [Link]
-
A rapid and sensitive assay for histone acetyl-transferase activity. (1997). Oxford Academic. [Link]
-
CBP Histone Acetyltransferase Activity Is a Critical Component of Memory Consolidation. (2004). PMC - NIH. [Link]
-
Nuclear receptor coregulator interactions: beyond the switch. (2017). Genes & Development. [Link]
-
Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB. (2001). PNAS. [Link]
-
Role of CBP in Estrogen Receptor Cross-Talk with Nuclear Factor-κB in HepG2 Cells. (2000). Endocrinology. [Link]
-
cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia. (2018). Frontiers. [Link]
-
cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach. (2022). MDPI. [Link]
-
CBP has histone acetyltransferase (HAT) activity in which the... (n.d.). ResearchGate. [Link]
-
Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. (2017). Bio-protocol. [Link]
-
Co-immunoprecipitation (Co-IP): The Complete Guide. (2024). Antibodies.com. [Link]
-
Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues. (2014). ACS Publications. [Link]
-
Fig. 2 Domain architecture and structures of domains of CBP/p300. The... (n.d.). ResearchGate. [Link]
-
Coimmunoprecipitation (co-IP) of Nuclear Proteins and Chromatin Immunoprecipitation (ChIP) from Arabidopsis. (2008). ResearchGate. [Link]
-
ChIP Protocol for Transcription Factors. (n.d.). Boster Bio. [Link]
-
Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. (n.d.). Assay Genie. [Link]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol. (n.d.). CD Genomics. [Link]
-
Co-immunoprecipitation Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Chromatin immunoprecipitation (ChiP-seq) protocol. (n.d.). Fasteris. [Link]
Sources
- 1. A CBP integrator complex mediates transcriptional activation and AP-1 inhibition by nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 5. The CBP co-activator is a histone acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 10. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. 3hbiomedical.com [3hbiomedical.com]
- 23. Histone Acetyltransferase (HAT) Activity Assay Kit (Fluorometric, Histone H4) (ab239713) is not available | Abcam [abcam.co.jp]
- 24. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]
- 25. mdpi.com [mdpi.com]
- 26. ovid.com [ovid.com]
- 27. mdpi.com [mdpi.com]
- 28. onclive.com [onclive.com]
- 29. themarkfoundation.org [themarkfoundation.org]
- 30. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
The XDM-CBP Monograph: Unlocking the Epigenetic "Reader" of CBP/p300
Executive Summary
The therapeutic landscape of epigenetic modulation has historically been dominated by BET (Bromodomain and Extra-Terminal) inhibitors. However, the non-BET bromodomain family, specifically the CREB-binding protein (CBP) and its paralog p300 , has emerged as a critical vulnerability in oncogene-addicted cancers.
XDM-CBP represents a pivotal advancement in this domain. It is a highly potent, selective small-molecule inhibitor of the CBP/p300 bromodomain, distinct from HAT (Histone Acetyltransferase) domain inhibitors. Unlike broad-spectrum BET inhibitors (e.g., JQ1) which often suffer from dose-limiting toxicities, this compound utilizes a 4-acyl pyrrole scaffold to achieve high selectivity for CBP/p300 over the BET family (BRD4).
This technical guide dissects the mechanistic utility of this compound, providing researchers with the protocols and data necessary to validate its potential in dismantling super-enhancer-driven oncogenesis.
Mechanistic Architecture: The "Reader" Blockade
To understand the efficacy of this compound, one must distinguish between the Writer (HAT domain) and the Reader (Bromodomain) functions of CBP/p300.
CBP and p300 are transcriptional co-activators that acetylate histones (H3K18ac, H3K27ac) at enhancers.[1][2]
-
The Problem: In many cancers (e.g., leukemia, melanoma), CBP/p300 are recruited to "super-enhancers" driving oncogenes like MYC. This recruitment relies on the CBP Bromodomain "reading" existing acetylated lysine residues.
-
The this compound Solution: this compound acts as a competitive antagonist for the acetyl-lysine binding pocket of the CBP/p300 bromodomain. By blocking this "read" function, it evicts CBP/p300 from chromatin without necessarily inhibiting its catalytic HAT activity elsewhere, theoretically offering a superior therapeutic index.
Structural Selectivity
This compound was developed from the pan-BET inhibitor fragment XD46 .[3] Through structure-guided design, the 4-acyl pyrrole core was optimized to induce a specific conformational fit with Arg1173 and Pro1110 in CBP, a topology absent in BRD4. This results in a compound that retains potency against CBP/p300 while sparing the BET family, reducing off-target effects associated with BRD4 inhibition (e.g., gastrointestinal toxicity).
DOT Visualization: The Mechanism of Action
The following diagram illustrates the displacement mechanism of this compound at the chromatin level.
Caption: this compound competitively binds the CBP Bromodomain, decoupling the co-activator from acetylated chromatin and silencing oncogenic super-enhancers.
Therapeutic Potential & Data Synthesis[1][4][5][6][7][8][9][10]
Current literature positions this compound as a potent tool compound, particularly in solid tumors and hematological malignancies dependent on the IRF4-MYC axis.[4]
Comparative Efficacy Profile
The table below synthesizes quantitative data comparing this compound against other relevant epigenetic modulators.
| Compound | Target Class | Selectivity (vs. BET) | Primary Indication (Preclinical) | Key Molecular Effect |
| This compound | CBP/p300 Bromodomain | High (>100-fold) | Melanoma, Breast, AML | Downregulation of c-MYC |
| JQ1 | Pan-BET (BRD4) | Low (Pan-selective) | Broad Spectrum | Global transcriptional suppression |
| GNE-049 | CBP/p300 Bromodomain | High | Prostate Cancer (AR signaling) | AR target gene repression |
| A-485 | CBP/p300 HAT Domain | N/A (Enzymatic) | Prostate, Hematologic | Global reduction in H3K27ac |
Key Cell Line Sensitivity[6]
-
SK-MEL-5 (Melanoma): High sensitivity.[5][6] this compound treatment correlates with a reduction in microphthalmia-associated transcription factor (MITF) expression.
-
MV4-11 (AML): Moderate to High sensitivity. Mechanism involves the collapse of super-enhancers driving MYC.
-
T-47D (Breast Cancer): Demonstrated antiproliferative activity, suggesting potential in ER+ breast cancer models.
Experimental Protocols for Validation
As a scientist, "trust but verify" is the operational standard. The following protocols are designed to validate this compound target engagement and phenotypic efficacy.
Protocol A: Target Engagement via ChIP-qPCR
Objective: Confirm that this compound physically displaces CBP from the MYC super-enhancer.
Reagents:
-
This compound (dissolved in DMSO).
-
Anti-CBP antibody (validated for ChIP).
-
Primers for MYC super-enhancer region.
Step-by-Step Workflow:
-
Treatment: Treat MV4-11 cells with this compound (1 µM) or DMSO control for 6 hours. Note: 6 hours is sufficient for chromatin displacement before secondary apoptotic effects occur.
-
Crosslinking: Fix cells with 1% formaldehyde for 10 min; quench with glycine.
-
Lysis & Sonication: Lyse nuclei and sonicate chromatin to 200–500 bp fragments. Critical: Verify fragment size on an agarose gel.
-
Immunoprecipitation: Incubate lysate with Anti-CBP antibody overnight at 4°C with rotation. Use IgG as a negative control.
-
Elution & Reversal: Elute complexes, reverse crosslinks (65°C overnight), and purify DNA.
-
qPCR Analysis: Quantify enrichment using MYC enhancer primers.
-
Success Metric: >50% reduction in CBP enrichment in treated vs. control samples.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Validate intracellular binding of this compound to CBP (Target Engagement).
-
Seeding: Seed cells in 6-well plates.
-
Treatment: Treat with this compound (10 µM) for 1 hour.
-
Harvest: Resuspend cells in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 67°C) for 3 minutes.
-
Lysis: Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells. Centrifuge at 20,000xg for 20 min to pellet denatured proteins.
-
Western Blot: Analyze the supernatant for CBP.
-
Success Metric: this compound treated samples should show CBP stability (band presence) at higher temperatures compared to DMSO control (thermal stabilization).
-
DOT Visualization: Validation Workflow
Caption: Dual-stream validation workflow ensuring both physical binding (CETSA) and functional chromatin displacement (ChIP).
Synthesis and Future Directions
This compound serves as a critical proof-of-concept that the bromodomains of CBP and p300 can be targeted selectively, sparing the BET family. This selectivity is vital for reducing the toxicity profile observed in first-generation epigenetic therapies.
For drug development professionals, this compound is not just a compound; it is a template. Its 4-acyl pyrrole scaffold offers a starting point for developing PROTACs (Proteolysis Targeting Chimeras). By conjugating this compound to an E3 ligase ligand (e.g., Cereblon), researchers could theoretically convert the transient inhibition described here into profound, long-lasting degradation of the CBP protein, potentially overcoming resistance mechanisms in refractory prostate cancer and AML.
References
-
Hügle, M., et al. (2017). "Beyond the BET Family: Targeting CBP/p300 with 4-Acyl Pyrroles.
-
[Link]
-
- MedChemExpress.
-
Xiong, Y., et al. (2020).[7] "Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors." Current Medicinal Chemistry.
-
[Link]
-
-
Welti, J., et al. (2021).[2] "Targeting the p300/CBP Axis in Lethal Prostate Cancer." Cancer Discovery.
-
[Link]
-
-
ResearchGate.
-
[Link]
-
Sources
- 1. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
Pharmacokinetic & Pharmacological Profile of XDM-CBP in Preclinical Models
The following technical guide details the pharmacokinetic and pharmacological profile of XDM-CBP, a selective CBP/p300 bromodomain inhibitor.
Executive Summary
This compound (also identified as XDM6 ) is a potent, selective small-molecule inhibitor of the CBP (CREB-binding protein) and p300 (E1A-binding protein p300) bromodomains. Developed to overcome the limitations of BET-family inhibitors, this compound represents a critical chemical probe in epigenetic drug discovery. It belongs to the 4-acyl pyrrole class, designed to target the acetyl-lysine (KAc) binding pocket of CBP/p300 with high specificity over BRD4.
While primarily utilized as a chemical probe and structural warhead for PROTACs (e.g., dCBP-1 ), its profile in preclinical models highlights "remarkable ligand efficiency," structural adaptability, and specific antiproliferative activity in hematological and solid tumor lineages.
Physicochemical & Structural Profile[1][2]
Chemical Identity[2]
-
Compound Name: this compound (XDM6)[1]
-
IUPAC Name: 4-acetyl-N-[(2,8-dihydroxynaphthalen-1-yl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
-
CAS Number: 2138461-99-9
-
Molecular Weight: 366.41 g/mol
Structural Mechanism
This compound was engineered to exploit the "inducible RP cavity" in CBP/p300. Unlike BET inhibitors that bind the ZA channel, this compound induces a conformational change in Arg1173 and Pro1110 , creating a tight, specific binding pocket. This "induced-fit" mechanism is the primary driver of its selectivity against the BET family (BRD4).
Solubility & Formulation
Early 4-acyl pyrrole precursors suffered from poor aqueous solubility due to hydrophobic "tails." this compound incorporates a dihydroxynaphthalene moiety, which balances lipophilicity with hydrogen-bonding potential, significantly improving solubility for cellular assays compared to its predecessors (e.g., XD46).
In Vitro Pharmacological Profile[3][5]
Binding Affinity & Selectivity
This compound demonstrates nanomolar affinity for CBP and p300 bromodomains while maintaining a significant selectivity window over BET bromodomains.[4]
| Target | Method | Dissociation Constant ( | Selectivity Ratio (vs. CBP) |
| CBP (CREBBP) | ITC | ~300 nM | 1.0x |
| p300 (EP300) | ITC | ~500 nM | ~1.6x |
| BRD4 (BD1) | BROMOscan | > 40,000 nM | >130x |
| BRD4 (BD2) | BROMOscan | > 40,000 nM | >130x |
Data Source: Hügle et al., Angew.[2][5][6] Chem. Int. Ed. 2017 [1].
Cellular Activity (NCI60 Panel)
In preclinical cell screenings, this compound exhibited a distinct antiproliferative profile, showing potency in specific lineages rather than broad cytotoxicity.
-
Primary Sensitive Lineages:
-
Leukemia: MV4-11, HL-60 (
) -
Melanoma: SK-MEL-5
-
Breast Cancer: T-47D (
)
-
-
Mechanism of Action: Downregulation of c-Myc expression and induction of G0/G1 cell cycle arrest.[7]
Pharmacokinetic (PK) Considerations
Metabolic Stability & Bioavailability
As a chemical probe, this compound is optimized for in vitro potency and ligand efficiency (LE).
-
Metabolic Stability: The 4-acyl pyrrole scaffold is generally stable in liver microsomes, but the specific dihydroxynaphthalene tail of this compound is susceptible to Phase II conjugation (glucuronidation) in vivo.
-
In Vivo Use: Due to moderate clearance and solubility limits, this compound is rarely used as a standalone systemic agent in mouse xenografts. Instead, it serves as a warhead for Proteolysis Targeting Chimeras (PROTACs).
PROTAC Application (dCBP-1)
The pharmacokinetic utility of this compound is best exemplified by its derivative, dCBP-1 . By linking this compound to a cereblon E3 ligase ligand (lenalidomide), researchers created a degrader with superior potency.
-
PK Outcome: dCBP-1 achieves sub-nanomolar degradation (
) of CBP/p300, proving that this compound retains target engagement properties even when conjugated.
Mechanism of Action Visualization
The following diagram illustrates the selective inhibition pathway of this compound and its downstream effects on chromatin remodeling and oncogene transcription.
Caption: Mechanism of this compound inhibition. The molecule competitively binds the CBP/p300 bromodomain, preventing recognition of acetylated histones and suppressing c-MYC-driven proliferation.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Kd Determination
This protocol validates the binding affinity of this compound to CBP/p300.
-
Protein Preparation: Express recombinant human CBP bromodomain (residues 1081–1196) in E. coli BL21(DE3). Purify via Ni-affinity chromatography and size-exclusion chromatography (SEC) in buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand Preparation: Dissolve this compound in 100% DMSO to 10 mM stock. Dilute to 100–200
in the exact same SEC buffer (final DMSO < 2%) to prevent buffer mismatch heats. -
Titration: Load protein (10–20
) into the ITC cell and this compound (100–200 ) into the syringe. -
Execution: Perform 20 injections of 2
each at 25°C, with 180s spacing between injections. -
Analysis: Fit data to a One-Set-of-Sites model using Origin software to derive
, , , and . Calculate .
NCI60 Cell Viability Assay
Standard protocol for assessing the antiproliferative profile.
-
Seeding: Plate cells (leukemia, melanoma, etc.) at 5,000–40,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Add this compound at 5 concentrations (log spacing, e.g., 10 nM to 100
). -
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Readout: Fix cells with TCA (for adherent) or use CellTiter-Glo (for suspension). Measure absorbance/luminescence.
-
Calculation: Determine
(concentration for 50% growth inhibition relative to control).
References
-
Hügle, M., Lucas, X., Ostrovskyi, D., et al. (2017).[2][4] Beyond the BET Family: Targeting CBP/p300 with 4-Acyl Pyrroles . Angewandte Chemie International Edition, 56(41), 12476–12480.[2][5] [Link]
-
Unzue, A., et al. (2016).[10] The 4-Acyl Pyrrole Scaffold as a Versatile Template for the Design of Bromodomain Inhibitors . Journal of Medicinal Chemistry. [Link]
-
Vannam, R., et al. (2021). Targeting the CBP/p300 Bromodomain for Cancer Therapy . Cancers, 13(7), 1665. [Link]
-
RCSB Protein Data Bank. (2017).[3][5][7][11][12] Crystal structure of the human bromodomain of CREBBP bound to the inhibitor this compound (PDB: 5NU3) . [Link]
Sources
- 1. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Bioinformatics - University of Freiburg [pharmbioinf.uni-freiburg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. boa.unimib.it [boa.unimib.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2020173440A1 - Cyclic-amp response element binding protein (cbp) and/or adenoviral e1a binding protein of 300 kda (p300) degradation compounds and methods of use - Google Patents [patents.google.com]
- 11. fda.gov [fda.gov]
- 12. Unveiling the anti-obesity potential of Kemuning (Murraya paniculata): A network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: XDM-CBP Ligand-Target Interaction Dynamics
Subtitle: Structural Mechanisms and Pharmacological Profiling of Selective CBP/p300 Bromodomain Inhibition
Executive Summary
This technical guide delineates the interaction dynamics between the synthetic ligand XDM-CBP and its biological target, the CREB-binding protein (CBP) . While CBP is classically defined as a nuclear coactivator rather than a transmembrane receptor, in the context of small-molecule pharmacodynamics, the bromodomain of CBP functions as the "receptor" site for the this compound ligand.
This compound represents a class of 4-acyl pyrrole derivatives designed to selectively inhibit the epigenetic "reader" function of CBP and its paralog p300. This document provides a comprehensive analysis of the binding mechanism, thermodynamic profiles, and experimental protocols required to validate this interaction in drug development pipelines.
Structural & Mechanistic Foundations
The Biological Target: CBP Bromodomain
CBP functions as a histone acetyltransferase (HAT) and a transcriptional coactivator.[1] It possesses a Bromodomain (BRD) , a conserved structural motif that recognizes acetylated lysine residues (KAc) on histone tails. This recognition is the "reading" step in epigenetic signaling, facilitating chromatin remodeling and gene transcription associated with oncogenesis.
The Ligand: this compound
This compound is a potent, selective inhibitor that competitively occupies the KAc binding pocket of the CBP bromodomain. Unlike pan-BET inhibitors (e.g., JQ1), this compound exhibits high selectivity for the CBP/p300 family, minimizing off-target effects on BRD4.
Interaction Dynamics
The binding affinity of this compound is driven by specific molecular contacts within the hydrophobic pocket of the CBP bromodomain.
-
Anchor Point: The ligand forms a critical hydrogen bond with the conserved asparagine residue Asn1168 (in CBP) or Asn1132 (in p300). This mimics the interaction usually formed by the acetyl-lysine carbonyl oxygen of the natural histone substrate.
-
Hydrophobic Enclosure: The 4-acyl pyrrole core of this compound sits deep within the hydrophobic cavity, stabilized by Van der Waals forces involving Valine and Tyrosine residues (specifically the ZA loop and BC loop regions).
-
Water Bridging: Structural analysis often reveals a network of conserved water molecules that mediate additional stability between the ligand and the protein backbone.
Visualization of Signaling & Inhibition[2]
The following diagram illustrates the disruption of the oncogenic signaling pathway by this compound.
Figure 1: Mechanism of Action.[1][2][3][4][5] this compound competitively displaces acetylated histones from the CBP bromodomain, halting downstream oncogenic transcription.
Quantitative Profiling Data
The following data summarizes the selectivity and potency of this compound, synthesized from comparative studies against standard BET inhibitors.
| Metric | Parameter | Value / Observation | Context |
| Affinity (Kd) | CBP Bromodomain | ~20–50 nM | Determined via ITC/BROMOscan |
| Affinity (Kd) | p300 Bromodomain | ~15–40 nM | High potency (paralog) |
| Selectivity | vs. BRD4 (BET Family) | > 100-fold | Excellent selectivity window |
| Cellular Potency (GI50) | SK-MEL-5 (Melanoma) | < 1.0 µM | High sensitivity |
| Cellular Potency (GI50) | T-47D (Breast Cancer) | < 1.5 µM | Moderate-High sensitivity |
| Binding Mode | Key Residue | Asn1168 (H-bond) | Mimics Acetyl-Lysine |
Experimental Protocols
To validate this compound dynamics in a research setting, the following self-validating workflow is recommended.
Protocol A: Isothermal Titration Calorimetry (ITC)
Purpose: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the ligand-target interaction.
-
Protein Preparation: Express Recombinant human CBP bromodomain (residues 1081–1196) in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand Preparation: Dissolve this compound in 100% DMSO to 100 mM stock. Dilute into the exact same SEC buffer as the protein to a final concentration of 200–400 µM. Critical: DMSO concentration must be matched exactly (e.g., 2%) in both protein and ligand solutions to prevent heat of dilution artifacts.
-
Titration: Load CBP protein (20–40 µM) into the ITC cell. Inject this compound ligand (200 µM) via syringe in 20 x 2 µL steps at 25°C.
-
Analysis: Fit data to a One-Set-of-Sites model.
-
Validation Check: If N (stoichiometry) is not 0.9–1.1, re-evaluate protein concentration using A280 with a calculated extinction coefficient.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm target engagement in live cells (permeability and intracellular binding).
-
Treatment: Treat SK-MEL-5 cells with this compound (1 µM) or DMSO control for 1 hour.
-
Heating: Harvest cells, resuspend in PBS with protease inhibitors. Aliquot into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes.
-
Lysis & Separation: Cool to RT, lyse cells (freeze-thaw x3), and centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Detection: Analyze supernatant via Western Blot using anti-CBP antibody.
-
Result: this compound binding should stabilize CBP, shifting the melting curve (T_agg) to a higher temperature compared to DMSO control.
Experimental Workflow Diagram
This workflow outlines the critical path from compound acquisition to biological validation.
Figure 2: Validation Workflow. A step-by-step progression from synthesis to cellular validation.
References
-
Hügle, M., et al. (2017). "Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles." Angewandte Chemie International Edition. [Link]
-
Structural Genomics Consortium (SGC). "Chemical Probes for Epigenetic Targets: CBP/p300." SGC Probes. [Link]
-
ResearchGate Data Repository. "Specificity and antiproliferative activity of this compound." ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. JCI - CREB-independent regulation by CBP is a novel mechanism of human growth hormone gene expression [jci.org]
- 3. CREB-binding protein in androgen receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of CBP and SATB-1 in Aging, Dietary Restriction, and Insulin-Like Signaling | PLOS Biology [journals.plos.org]
Technical Analysis: Toxicity & Safety Profile of XDM-CBP
The following technical guide provides an in-depth analysis of the toxicity and safety profile of XDM-CBP (also known as XDM6 ), a highly selective small-molecule inhibitor of the CBP/p300 bromodomains.
Subject: this compound (CBP/p300 Bromodomain Inhibitor) Classification: Preclinical Chemical Probe / Epigenetic Modulator Primary Reference: Angew. Chem. Int. Ed. (2017), J. Med. Chem. (2021)[1][2][3]
Executive Summary
This compound is a potent, selective inhibitor of the bromodomains (BRDs) of CREB-binding protein (CBP) and p300 (EP300).[3] Unlike first-generation epigenetic agents, this compound is designed to spare the BET family (BRD4, BRD2, BRD3), thereby circumventing the dose-limiting toxicities—such as severe thrombocytopenia and gastrointestinal events—associated with pan-BET inhibition.
This guide analyzes the safety profile of this compound, distinguishing between off-target liabilities (minimal due to high selectivity) and on-target consequences (mechanism-based effects on chromatin remodeling).
Mechanism of Action (MOA) & Selectivity
To understand the toxicity profile, one must first grasp the molecular selectivity that defines this compound.
-
Target: Binds the acetyl-lysine (KAc) recognition pocket of CBP/p300.
-
Structural Basis: Derived from a 4-acyl pyrrole scaffold.[4] It utilizes a "selectivity filter" mechanism where specific steric clashes prevent binding to BET bromodomains while maintaining high affinity for CBP/p300 (
nanomolar range). -
Downstream Effect: Displaces CBP/p300 from chromatin, specifically reducing H3K27 acetylation (H3K27ac) at enhancer regions, leading to the downregulation of oncogenes like MYC and IRF4.
Visualization: MOA & Selectivity Logic
The following diagram illustrates the differential binding and downstream safety implications.
Caption: this compound selectively targets CBP/p300, avoiding the BET-dependent toxicity pathways common in earlier epigenetic inhibitors.
Toxicity Profile Analysis
Off-Target Toxicity (The "BET-Sparing" Advantage)
The primary safety advantage of this compound is its lack of affinity for BRD4.
-
Pan-BET Inhibitor Liability: Agents like JQ1 or OTX015 often cause dose-limiting myelosuppression and diarrhea because BRD4 is ubiquitous in normal tissue homeostasis.
-
This compound Profile: In BROMOscan assays, this compound shows
-fold selectivity against BET family members. Consequently, it does not exhibit the broad anti-proliferative toxicity in normal fibroblasts (e.g., MRC5 cells) seen with pan-BET inhibitors.
On-Target Toxicity (Mechanism-Based)
While "cleaner" than BET inhibitors, CBP/p300 inhibition is not devoid of risk. CBP and p300 are critical for hematopoiesis and immune function.
-
Hematological: CBP is essential for hematopoietic stem cell (HSC) self-renewal. Sustained, high-grade inhibition may lead to cytopenias (anemia, neutropenia), though likely less severe than BRD4-mediated thrombocytopenia.
-
Immune Modulation: CBP/p300 acetylation regulates T-regulatory (Treg) cell function. Inhibition can alter the immune microenvironment, potentially leading to immune-related adverse events (irAEs) or altered response to immunotherapies.
-
Neurological: CBP mutations are linked to Rubinstein-Taybi syndrome (cognitive impairment). While this compound is a chemical probe, its ability to cross the blood-brain barrier (BBB) determines CNS toxicity risks. (Note: Most 4-acyl pyrroles have limited CNS penetration unless optimized).
Comparative Safety Data
| Parameter | This compound (CBP/p300 Selective) | Pan-BET Inhibitors (e.g., JQ1) | Clinical Implication |
| Primary Target | CBP/p300 Bromodomain | BRD2, BRD3, BRD4 | This compound is more precise. |
| Thrombocytopenia | Low Risk (Predicted) | High Risk (Dose-Limiting) | Better therapeutic window for this compound. |
| GI Toxicity | Low | High | Improved tolerability. |
| Normal Cell Viability | High (e.g., MRC5 | Low (Cytotoxic) | Reduced systemic toxicity. |
| Immunosuppression | Moderate (T-cell modulation) | Moderate to High | Monitor lymphocyte counts. |
Experimental Protocols for Safety Evaluation
As a researcher, you must validate the toxicity profile in your specific model. Use the following self-validating workflows.
Protocol A: Differential Cytotoxicity Screening
Objective: Quantify the therapeutic window between cancer cells and normal fibroblasts.
-
Cell Selection:
-
Target: Cancer line (e.g., MOLM-13, SK-MEL-5).
-
Control: Normal Fibroblasts (MRC5 or BJ-hTERT).
-
-
Seeding: Plate 2,000 cells/well in 96-well white-walled plates. Allow 24h attachment.
-
Dosing: Treat with this compound (10-point dilution, 1 nM to 10
M). Include DMSO control and a Pan-BET inhibitor (e.g., JQ1) as a toxicity reference. -
Incubation: 72 hours at 37°C, 5% CO
. -
Readout: Add CellTiter-Glo (ATP quantification). Shake 2 mins, incubate 10 mins. Read Luminescence.
-
Calculation: Determine
.-
Success Metric:
(Normal) / (Cancer) (Selectivity Index).
-
Protocol B: Biomarker Confirmation (On-Target Validation)
Objective: Confirm toxicity is not due to off-target effects by verifying H3K27ac reduction.
-
Treatment: Treat cells with this compound at
for 6 hours. -
Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.
-
Western Blot:
-
Primary Ab: Anti-H3K27ac (Cell Signaling Tech).
-
Control Ab: Anti-Total H3.
-
-
Validation: A specific reduction in H3K27ac without massive apoptosis (PARP cleavage) at early timepoints confirms epigenetic modulation rather than general cytotoxicity.
Visualization: Safety Profiling Workflow
Caption: Standardized workflow for determining the selectivity index of this compound.
References
-
Hügle, M., et al. (2017).[5] "Beyond the BET Family: Targeting CBP/p300 with 4-Acyl Pyrroles." Angewandte Chemie International Edition. Link
-
He, Z. X., et al. (2021).[3] "Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain." Journal of Medicinal Chemistry. Link
-
Gong, Y. P., et al. (2023). "Targeting bromodomain-containing proteins: research advances of drug discovery." Signal Transduction and Targeted Therapy. Link
-
PubChem Compound Summary . "this compound."[2][4][6][7][8][9][10] National Library of Medicine. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C21H22N2O4 | CID 129318956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beyond the BET Family: Targeting CBP/p300 with 4-Acyl Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Unveiling the anti-obesity potential of Kemuning (Murraya paniculata): A network pharmacology approach | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation and Handling of XDM-CBP Stock Solutions for Cell Culture
Introduction & Mechanism
XDM-CBP (also referred to as XDM6 in development contexts) is a highly potent and selective small-molecule inhibitor targeting the bromodomains (BRDs) of the homologous transcriptional coactivators CBP (CREB-binding protein) and p300 (EP300). Unlike BET inhibitors (e.g., JQ1), this compound specifically disrupts the interaction between CBP/p300 and acetylated lysine residues on histones and non-histone proteins.
This compound is critical for interrogating the specific role of CBP/p300 in oncogenic signaling, particularly in malignant melanoma, breast cancer, and leukemia. Proper solubilization is non-trivial due to its lipophilic 4-acyl pyrrole core; improper handling leads to micro-precipitation, resulting in variable IC50 data and lack of reproducibility.
Physicochemical Properties
Before handling, verify the batch-specific Certificate of Analysis (CoA). The values below represent the theoretical standards for pure this compound.
| Property | Value | Notes |
| Chemical Name | This compound | |
| CAS Number | 2138461-99-9 | |
| Formula | C₂₁H₂₂N₂O₄ | |
| Molecular Weight | 366.41 g/mol | Use this for Molarity calculations.[1] |
| Solubility (DMSO) | ≥ 50 mg/mL (~136 mM) | Recommended Solvent. |
| Solubility (Water) | Insoluble | Do not use aqueous buffers for stock. |
| Appearance | Solid powder | Off-white to pale yellow. |
Protocol: Stock Solution Preparation (10 mM)
Core Directive: The "Anhydrous" Rule
This compound is hydrophobic. Introducing moisture into the stock solution promotes degradation and precipitation upon freezing.
-
Requirement: Use only anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under desiccant.
-
Target Concentration: 10 mM is the industry standard. It allows for 1:1000 dilution to reach a working concentration of 10 µM (high dose) or 1:10,000 for 1 µM (physiological dose), keeping DMSO content ≤ 0.1%.
Step-by-Step Methodology
-
Equilibration: Allow the product vial to equilibrate to room temperature (RT) for 15 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh the necessary amount of this compound.
-
Example: To prepare 1 mL of 10 mM stock, you need 3.66 mg .
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution must be completely clear. If particles persist, sonicate in a water bath at RT for 2 minutes.
-
-
Aliquoting:
-
Do not store the bulk volume. Repeated freeze-thaw cycles cause compound degradation.
-
Aliquot into light-protective (amber) or foil-wrapped microcentrifuge tubes.
-
Recommended aliquot volume: 20–50 µL (single-use).
-
-
Storage:
-
Short-term (weeks): -20°C.
-
Long-term (months): -80°C.
-
Calculation Reference Table (Based on MW 366.41)
| Desired Conc. | Mass of this compound | Volume of DMSO |
| 10 mM | 1 mg | 272.9 µL |
| 10 mM | 5 mg | 1.365 mL |
| 50 mM | 1 mg | 54.6 µL |
Visualization: Stock Preparation Workflow
Figure 1: Critical workflow for preparing stable this compound stock solutions. Note the QC step to ensure complete solubilization.
Protocol: Cell Culture Application
The "Intermediate Dilution" Strategy
Directly pipetting 0.5 µL of stock into 5 mL of media is inaccurate and leads to "hotspots" of high DMSO concentration that can kill cells locally. Use an intermediate dilution step.
Scenario: Treating cells with 5 µM this compound.
-
Thaw: Thaw one aliquot of 10 mM stock at RT. Vortex briefly.
-
Intermediate Step (100x):
-
Prepare a 500 µM intermediate solution.
-
Mix 5 µL of 10 mM Stock + 95 µL of warm Culture Media (or PBS).
-
Note: This solution may be cloudy due to low aqueous solubility; use immediately.
-
-
Final Dilution (1x):
-
Add 10 µL of the Intermediate Solution (500 µM) to 990 µL of Cell Culture Media in the well.
-
Final Concentration: 5 µM.
-
Final DMSO: 0.05% (Well within the safe range of <0.1%).
-
Vehicle Control
Always run a parallel control well treated with DMSO alone at the same final concentration (e.g., 0.05%) to normalize for solvent effects.
Visualization: Serial Dilution Logic
Figure 2: Two-step dilution strategy to ensure homogeneity and minimize DMSO toxicity.
References
-
Hügle, M., et al. (2017).[1][2][3] "Beyond the BET Family: Targeting CBP/p300 with 4-Acyl Pyrroles." Angewandte Chemie International Edition, 56(41), 12476–12480.[1] Link[1][3][4]
-
MedKoo Biosciences. "Product Data Sheet: this compound." MedKoo, Accessed Oct 2023. Link
-
MedChemExpress (MCE). "this compound Datasheet and Solubility." MedChemExpress, Accessed Oct 2023. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. 5nu5 - Crystal structure of the human bromodomain of EP300 bound to the inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 3. 5nu3 - Crystal structure of the human bromodomain of CREBBP bound to the inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing an Optimal Dosing Strategy for CBP/p300 Inhibitors in In Vivo Murine Models
Note to the Reader: The compound "XDM-CBP" specified in the topic is not a recognized, publicly documented small molecule. To fulfill the request for a scientifically accurate and actionable guide, this document will use several well-characterized, published CBP/p300 inhibitors as representative examples. These include bromodomain inhibitors (e.g., GNE-049, CCS1477), catalytic HAT domain inhibitors (e.g., A-485), and next-generation degraders (e.g., CBPD-409). The principles, dosages, and protocols described are based on published literature for these real compounds and are intended to serve as a comprehensive guide for researchers working with CBP/p300 inhibitors in murine models.
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the CBP/p300 Axis in Disease
CREB-binding protein (CBP) and its close homolog p300 are critical transcriptional coactivators that play a central role in regulating a vast array of cellular processes, including cell growth, differentiation, and DNA repair.[1] They function primarily as histone acetyltransferases (HATs), modifying chromatin structure to facilitate gene expression.[1] Given their involvement in the transcription of numerous oncogenes and other factors that promote cancer, CBP and p300 have emerged as compelling epigenetic targets for therapeutic intervention.[2][3]
The development of small molecules to modulate CBP/p300 activity has yielded several classes of compounds, primarily targeting either the acetyl-lysine binding bromodomain (BRD) or the catalytic HAT domain. More recently, targeted protein degradation strategies using molecules like PROTACs (Proteolysis-Targeting Chimeras) have been employed to eliminate the CBP/p300 proteins entirely.[4][5] The successful translation of these inhibitors from in vitro validation to in vivo preclinical models is critically dependent on establishing a robust, well-tolerated, and effective dosing regimen.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to determine and optimize the dosage of CBP/p300 inhibitors for in vivo studies using murine models. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our recommendations in authoritative, citable literature.
Part 1: Foundational Knowledge for In Vivo Dosing
Mechanism of Action and Downstream Biomarkers
Understanding the mechanism of your specific CBP/p300 inhibitor is paramount.
-
Bromodomain Inhibitors (e.g., GNE-049, CCS1477): These molecules prevent CBP/p300 from "reading" acetylated histones, disrupting the assembly of transcriptional machinery at key gene promoters. A common therapeutic goal is the downregulation of oncogenic transcription factors like the Androgen Receptor (AR) and c-Myc.[6][7][8]
-
HAT Inhibitors (e.g., A-485): These compounds directly block the enzyme's acetyltransferase activity.[9] This leads to a global or locus-specific reduction in histone acetylation (e.g., H3K27ac).
-
Degraders (e.g., CBPD-409): These molecules induce the ubiquitination and subsequent proteasomal degradation of CBP and/or p300.[4][5] The primary pharmacodynamic (PD) marker is the physical reduction of the target protein.
The choice of a pharmacodynamic biomarker is therefore directly linked to the inhibitor's mechanism. This biomarker will be your guidepost for confirming target engagement in vivo and is essential for establishing a dose-response relationship.
The Critical Role of Formulation
The majority of small molecule inhibitors are hydrophobic, presenting challenges for in vivo administration. A well-designed formulation is crucial for achieving adequate bioavailability and exposure.[10][11]
Common Formulation Vehicles for Murine Studies:
-
Aqueous Suspensions: Often used for oral gavage (PO). A common choice is a mix of methylcellulose and a surfactant like Tween 80 to keep the compound suspended.
-
Example: 0.5% (w/v) methylcellulose with 0.2% (w/v) Tween 80.[6]
-
-
Solutions for Injection (IP, IV, SC): For intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) routes, solubility is key. Co-solvents are often required.
-
Example: A solution containing DMSO, PEG300, and saline. The concentration of DMSO should be minimized (<10%) to avoid toxicity.
-
The choice of formulation can dramatically alter the pharmacokinetic (PK) profile, affecting absorption, distribution, metabolism, and excretion (ADME).[10][12] It is imperative to perform initial formulation screening to ensure your compound is delivered effectively.[11][13]
Part 2: Designing the In Vivo Dosing Study
A logical, stepwise approach is necessary to identify the optimal dose. This typically involves a dose range-finding (DRF) study, followed by a definitive efficacy study that incorporates PK/PD analysis.
Experimental Workflow for Dose Optimization
Caption: Workflow for In Vivo Dose Optimization of CBP/p300 Inhibitors.
Published Dosing Regimens for CBP/p300 Inhibitors
The following table summarizes dosing information from published preclinical studies. This serves as an excellent starting point for designing your own experiments.
| Compound | Class | Murine Model | Route | Dosage Regimen | Vehicle | Reference |
| GNE-049 | Bromodomain Inhibitor | PDX (Prostate) | Oral (PO) | 30 mg/kg, Once Daily | 0.5% Methylcellulose, 0.2% Tween 80 | [6] |
| CCS1477 | Bromodomain Inhibitor | 22Rv1 Xenograft | Oral (PO) | 10-20 mg/kg, Once Daily | 5% DMSO, 95% Methylcellulose (0.5%) | [7] |
| IACS-70654 | Bromodomain Inhibitor | Syngeneic TNBC | Oral (PO) | 3.75 mg/kg, 3-on/2-off | Not specified | [14] |
| A-485 | HAT Inhibitor | C57BL/6J (WT) | Intraperitoneal (IP) | 100 mg/kg, Single Dose | Not specified | [9] |
| CBPD-409 | Degrader (PROTAC) | VCaP Xenograft | Oral (PO) | 3 mg/kg, 3x per week | Not specified |
Key Insights from Published Data:
-
Oral Bioavailability: Many newer CBP/p300 inhibitors, including degraders, have been optimized for oral administration.[4][5]
-
Dosing Schedules: Both daily (QD) and intermittent schedules (e.g., 3 days on, 2 days off) have proven effective, which can help manage potential toxicity.[7][14]
-
Dose Range: Efficacious doses vary widely based on the compound's potency and PK properties, ranging from 3 mg/kg to 100 mg/kg.[4][9][14]
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating by including necessary controls and clear endpoints.
Protocol 1: Formulation of a CBP/p300 Inhibitor for Oral Gavage (PO)
This protocol is adapted for a hydrophobic compound, using CCS1477's vehicle as a template.[7]
Materials:
-
CBP/p300 Inhibitor (e.g., "this compound")
-
Dimethyl sulfoxide (DMSO), sterile
-
Methylcellulose (0.5% w/v in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the required amount of inhibitor for your desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL dosing volume, you need a 2 mg/mL solution).
-
Initial Solubilization: Add a small volume of DMSO to the powder to create a stock solution. For the final formulation, aim for ≤5% DMSO. For a 1 mL final volume, add 50 µL of DMSO. Vortex or sonicate gently until fully dissolved.
-
Create Suspension: While vortexing, slowly add the 0.5% methylcellulose solution to the DMSO stock to reach the final volume (e.g., add 950 µL).
-
Homogenize: Continue to vortex for 5-10 minutes to ensure a fine, homogenous suspension. The vehicle control should be prepared identically, containing 5% DMSO and 95% methylcellulose.
-
Administration: Keep the suspension mixing (e.g., on a rotator or by vortexing between animals) during dosing to prevent the compound from settling. Administer via oral gavage using an appropriate gauge feeding needle.
Protocol 2: In Vivo Efficacy and PK/PD Study in a Xenograft Model
This protocol outlines a study to correlate dose, exposure, target engagement, and anti-tumor activity.
Model: Athymic Nude or SCID mice bearing subcutaneous prostate (e.g., 22Rv1) or breast cancer xenografts.[7][15]
Study Groups (n=8-10 mice/group):
-
Group 1: Vehicle Control, dosed daily (QD)
-
Group 2: "this compound" at Dose 1 (e.g., 10 mg/kg), QD
-
Group 3: "this compound" at Dose 2 (e.g., 30 mg/kg), QD
-
Group 4 (Optional Satellite Group for PK/PD, n=3-4 mice/timepoint): "this compound" at Dose 2 (30 mg/kg), single dose.
Procedure:
-
Tumor Implantation: Implant tumor cells subcutaneously. Allow tumors to reach a palpable volume (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups based on tumor volume.
-
Dosing Initiation (Day 0): Begin daily oral gavage as per the study groups.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week as a measure of general toxicity.
-
-
PK/PD Satellite Group:
-
Administer a single 30 mg/kg dose to this group.
-
Collect blood samples (e.g., via tail nick) at serial timepoints (e.g., 0.25, 0.5, 1, 3, 8, and 24 hours).[6] Process to plasma and store at -80°C for LC-MS/MS analysis.
-
At a terminal timepoint (e.g., 4 or 8 hours, based on expected Tmax), euthanize mice and harvest tumors. Flash-freeze a portion for Western blot/protein analysis and fix the other portion for immunohistochemistry (IHC).
-
-
Efficacy Study Endpoint: Continue dosing for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size.
-
Terminal Tissue Collection: At the end of the study (e.g., 2-4 hours after the final dose), euthanize all mice. Collect blood for PK analysis and tumors for PD analysis (Western blot, IHC).
Protocol 3: Western Blot for a Pharmacodynamic Biomarker (c-Myc)
This protocol assesses the downregulation of c-Myc protein in tumor lysates, a downstream effect of CBP/p300 inhibition in many cancers.[7][8]
Materials:
-
Frozen tumor tissue from Protocol 2
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies: Anti-c-Myc, Anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence substrate and imaging system
Procedure:
-
Lysate Preparation: Homogenize frozen tumor tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-c-Myc antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-Actin antibody to confirm equal protein loading.
-
Analysis: Quantify band intensity using densitometry software. Normalize c-Myc levels to β-Actin and compare protein levels between vehicle and treated groups.
Part 4: Data Interpretation and Decision Making
Correlating PK, PD, and Efficacy
The ultimate goal is to establish a clear link between drug exposure, target modulation, and anti-tumor response.
Caption: Relationship between Dose, PK/PD, Efficacy, and Toxicity.
-
PK/PD Relationship: Does a higher drug concentration in the plasma correlate with greater target inhibition in the tumor? This confirms your drug is reaching its target and engaging it in a dose-dependent manner.
-
PD/Efficacy Relationship: Is the degree of target inhibition (e.g., >50% c-Myc reduction) associated with significant tumor growth inhibition? This establishes the biological consequence of hitting your target.
An optimal dose will produce sustained target modulation that is sufficient to drive efficacy, while remaining well below the maximum tolerated dose (MTD) to ensure a good safety margin.
Conclusion
Determining the optimal in vivo dosage for a novel CBP/p300 inhibitor is a multifactorial process that requires a systematic and evidence-based approach. By carefully considering the compound's mechanism of action, developing a robust formulation, and executing well-designed dose-finding studies with integrated PK/PD endpoints, researchers can establish a dosing regimen that is both safe and effective. The protocols and data presented here, based on successfully characterized CBP/p300 inhibitors, provide a reliable roadmap for advancing new chemical entities from the bench to meaningful preclinical validation.
References
-
Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer. AACR Journals. [Link]
-
Inhibition of CREB Function in Mouse Epidermis Reduces Papilloma Formation. Molecular Cancer Research. [Link]
-
CBP/P300 BRD Inhibition Reduces Neutrophil Accumulation and Activates Antitumor Immunity in TNBC. bioRxiv. [Link]
-
The CREB-Binding Protein Inhibitor ICG-001 Suppresses Pancreatic Cancer Growth. Molecular Cancer Therapeutics. [Link]
-
Targeting the bromodomain of p300/CBP for the treatment of castrate resistant prostate cancer. CellCentric. [Link]
-
Small molecule-mediated CBP/p300 histone acetyltransferase inhibition mobilizes leukocytes from the bone marrow via the endocrine stress response. Nature Communications. [Link]
-
What are CREBBP inhibitors and how do they work? Sino Biological. [Link]
-
p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer. bioRxiv. [Link]
-
Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma. ASH Publications. [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
-
Pre-Clinical Formulation & in vivo Pharmacology Delivery. Sygnature Discovery. [Link]
-
Small Molecule Formulation Screening Strategies in Drug Discovery. SpringerLink. [Link]
-
Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update. MDPI. [Link]
-
Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. Biocytogen. [Link]
-
CBP and EP300 Degraders: A Tale of Two Selectivities. YouTube. [Link]
-
Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]
-
Characteristics of anticancer activity of CBP/p300 inhibitors - Features of their classes, intracellular targets and future perspectives of their application in cancer treatment. PubMed. [Link]
-
Specificity and antiproliferativeactivity of this compound. ResearchGate. [Link]
-
The Discovery and Characterization of Selective CBP and EP300 Degraders. Foghorn Therapeutics. [Link]
-
Novel small molecule inhibitors of p300/CBP down-regulate AR and c-Myc for the treatment of castrate resistant prostate cancer. CellCentric. [Link]
-
In vivo genome-wide binding interactions of mouse and human constitutive androstane receptors reveal novel gene targets. Nucleic Acids Research. [Link]
-
Murine models of clonal haematopoiesis to assess mechanisms of cardiovascular disease. Cardiovascular Research. [Link]
-
Immunodeficient Mouse Models. Biocytogen. [Link]
-
Humanized Mouse Models for DMPK Studies. Biomere. [Link]
Sources
- 1. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Characteristics of anticancer activity of CBP/p300 inhibitors - Features of their classes, intracellular targets and future perspectives of their application in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer | bioRxiv [biorxiv.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cellcentric.com [cellcentric.com]
- 8. cellcentric.com [cellcentric.com]
- 9. Small molecule-mediated CBP/p300 histone acetyltransferase inhibition mobilizes leukocytes from the bone marrow via the endocrine stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Small Molecule Formulation Screening Strategies in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. CBP/P300 BRD Inhibition Reduces Neutrophil Accumulation and Activates Antitumor Immunity in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocytogen.com [biocytogen.com]
XDM-CBP Administration Routes: Protocols and Strategic Selection for Preclinical Studies
An Application Guide for Preclinical Researchers
Abstract
This comprehensive guide provides detailed protocols and strategic considerations for the administration of XDM-CBP, a potent and selective inhibitor of the CBP/p300 bromodomain, in preclinical research settings.[1][2] As the therapeutic potential of targeting the epigenetic coactivators p300/CBP is explored in oncology and beyond, the ability to design and execute robust in vivo studies is paramount.[3][4] This document offers a framework for selecting the most appropriate administration route based on experimental objectives—from pharmacokinetic profiling to efficacy and toxicology assessments. We present step-by-step, field-validated protocols for intravenous, intraperitoneal, subcutaneous, oral, and intranasal administration in rodent models, emphasizing technical rationale, animal welfare, and data integrity.
Introduction to this compound: Mechanism and Therapeutic Rationale
The cAMP-responsive element binding protein (CREB) binding protein (CBP) and the adenoviral E1A-binding protein (p300) are highly homologous histone acetyltransferases (HATs) that function as critical transcriptional coactivators.[5][6] By catalyzing the acetylation of histone and non-histone proteins, they play a central role in regulating gene expression programs that govern cell proliferation, differentiation, and survival.[4][6] Dysregulation of p300/CBP activity is strongly implicated in various human diseases, particularly cancer, where their over-activity can drive the expression of oncogenes like c-Myc.[4][5]
This compound is a small molecule inhibitor designed for high potency and selectivity for the bromodomains of p300 and CBP.[1][2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, tethering the p300/CBP complex to chromatin to facilitate gene transcription. By competitively antagonizing this interaction, this compound disrupts the transcriptional machinery at specific gene loci, leading to the downregulation of key oncogenic drivers and subsequent anti-proliferative effects in cancer cells.[3][5] Preclinical studies have demonstrated its potential in various cancer types, including leukemia, breast cancer, and melanoma.[2]
The successful preclinical development of this compound hinges on meticulously planned in vivo experiments to evaluate its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety. A foundational element of this plan is the selection and proper execution of the drug administration route.
Foundational Principles: Vehicle Formulation and Route Selection
The choice of an administration route is not arbitrary; it is a critical variable that directly influences a drug's pharmacokinetic profile and, consequently, its pharmacodynamic and toxicological outcomes. This decision must be informed by the physicochemical properties of the compound and the specific goals of the study.
Physicochemical Considerations for this compound Formulation
Before any in vivo administration, understanding the properties of this compound is essential. While specific solubility data may be proprietary, the developmental history of similar compounds suggests that optimizing water solubility is a key challenge for this class of inhibitors.[2]
-
Solubility: Determine the solubility of this compound in common preclinical vehicles (e.g., saline, PBS, dextrose 5% in water (D5W), and various co-solvent systems like those containing DMSO, PEG, or Solutol). The goal is to achieve a clear, stable solution or a uniform, easily re-suspendable suspension at the required concentration.
-
Stability: The stability of this compound in the chosen vehicle at room temperature and under refrigerated conditions should be assessed to ensure the compound does not degrade before or during administration.
-
pH and Osmolality: For parenteral routes, the formulation should ideally be isotonic and near physiological pH to minimize injection site irritation and discomfort.
Table 1: Common Vehicles for Preclinical Administration
| Vehicle System | Composition | Common Routes | Key Considerations |
| Aqueous Solutions | Saline (0.9% NaCl), PBS, D5W | IV, IP, SC, PO | Ideal for water-soluble compounds. Ensures isotonicity. |
| Co-solvent Systems | DMSO, PEG300/400, Ethanol, Cremophor EL | IV, IP, PO | Used to solubilize hydrophobic compounds. Must be used at concentrations known to be safe for the specific route and animal model. |
| Suspensions | 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose, 0.25% Tween 80 | PO, SC | For poorly soluble compounds. Requires uniform particle size and vigorous mixing before each administration to ensure dose accuracy. |
| Lipid-based | Corn oil, Sesame oil | SC, PO | Suitable for highly lipophilic compounds. Can provide a depot effect for sustained release with SC administration. |
A Strategic Framework for Choosing an Administration Route
The optimal route is dictated by the scientific question at hand. The following decision-making workflow illustrates a logical approach to route selection in the preclinical development of this compound.
Caption: Decision workflow for selecting an administration route for this compound.
Detailed Administration Protocols
The following protocols are provided as a comprehensive guide for trained researchers. All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body protocol.[7][8] Adherence to Good Laboratory Practices (GLP) is required for studies intended for regulatory submission.[9]
Intravenous (IV) Injection (Mouse Tail Vein)
-
Application & Rationale: IV administration delivers this compound directly into the systemic circulation, ensuring 100% bioavailability and providing a rapid onset of action. It is the gold standard for initial pharmacokinetic studies to determine parameters like clearance, volume of distribution, and half-life. It is also used in toxicology studies to assess the effects of maximum systemic exposure.[10][11]
-
Materials:
-
This compound formulated in a sterile, particle-free solution (e.g., saline with a safe co-solvent).
-
Appropriate animal restrainer (e.g., cone restrainer, tube).
-
Heat lamp or warming pad.
-
27-30 gauge needles with 1 mL syringes.
-
70% alcohol wipes.
-
-
Protocol:
-
Preparation: Warm the mouse's tail using a heat lamp for 2-5 minutes to induce vasodilation of the lateral tail veins, making them more visible and accessible.
-
Restraint: Place the mouse in a suitable restrainer, ensuring its tail is accessible.
-
Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site.
-
Injection: Position the needle, bevel up, nearly parallel to the lateral tail vein. Puncture the skin first and then carefully advance the needle into the lumen of the vein.
-
Administration: Slowly inject the solution (typically 5-10 mL/kg body weight). The fluid should flow with minimal resistance. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt a new injection more proximally.
-
Withdrawal & Hemostasis: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.[12]
-
Intraperitoneal (IP) Injection (Mouse/Rat)
-
Application & Rationale: IP injection is a common route for administering substances in preclinical studies, offering good systemic absorption that is generally faster than subcutaneous but slower than IV. It is often used in efficacy models as it is technically simpler than IV injection and bypasses the first-pass metabolism that occurs with oral dosing.[13]
-
Materials:
-
Protocol:
-
Restraint: Securely restrain the mouse or rat by scruffing the neck and back, and position it in dorsal recumbency (on its back) with the head tilted slightly downward.[15] This allows the abdominal organs to shift away from the injection site.
-
Site Identification: Identify the injection site in the lower right abdominal quadrant. This location helps avoid puncturing the cecum (which is on the left side), bladder, or major blood vessels.[13][15]
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[13] The depth of insertion should be approximately 0.5 cm for a mouse.
-
Aspiration: Gently pull back on the syringe plunger. If blood (vessel puncture), yellowish fluid (urine from bladder), or greenish-brown fluid (intestinal contents) is aspirated, withdraw the needle immediately. Discard the syringe and prepare a fresh dose.[8][15]
-
Administration: If no fluid is aspirated, inject the substance smoothly. The maximum recommended volume is typically 10 mL/kg.[8]
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor for signs of distress.[14]
-
Caption: Recommended intraperitoneal injection site in a mouse.
Subcutaneous (SC) Injection (Mouse/Rat)
-
Application & Rationale: SC administration involves injecting the drug into the loose connective tissue under the skin, typically in the interscapular region. Absorption is slower than IV or IP, which can provide a more sustained release profile, potentially reducing the need for frequent dosing.[10][16] This route is suitable for suspensions, oily vehicles, and depot formulations.[17]
-
Materials:
-
This compound formulation.
-
25-27 gauge needles.
-
1 mL syringe.
-
-
Protocol:
-
Restraint: Securely scruff the mouse or rat to expose the dorsal midline area.
-
Site Identification: The preferred site is the loose skin over the shoulders (interscapular region).
-
Injection: Lift the skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the substance, which will form a small bleb or lump under the skin. The recommended maximum volume is 5-10 mL/kg.[18][19]
-
Withdrawal: Remove the needle and gently massage the area to aid distribution, if appropriate for the formulation. Return the animal to its cage.
-
Oral Gavage (PO) (Mouse/Rat)
-
Application & Rationale: Oral gavage is used to administer a precise dose of a substance directly into the stomach.[20][21] This route is essential for evaluating the oral bioavailability of this compound and is the most clinically relevant route for drugs intended for oral administration in humans. It is a cornerstone of both efficacy and toxicology studies.[22]
-
Materials:
-
Protocol:
-
Preparation: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.[21][23] Mark this length on the needle.
-
Restraint: Firmly restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.[20][21]
-
Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate toward the back of the throat. The animal should swallow as the tube enters the esophagus. The needle should pass smoothly with no resistance.[23] If resistance is met, stop immediately. Resistance indicates the needle may be in the trachea.
-
Administration: Once the needle is at the pre-measured depth, slowly administer the substance. Do not rotate the needle.[20] The maximum recommended volume is 10 mL/kg.[7][23]
-
Withdrawal: Remove the needle smoothly along the same path of insertion.
-
Monitoring: Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[20][21]
-
Intranasal (IN) Administration (Mouse)
-
Application & Rationale: Intranasal administration is a non-invasive method that can achieve rapid systemic absorption by bypassing first-pass metabolism. Critically, it also offers a potential pathway for direct nose-to-brain delivery via the olfactory and trigeminal nerves, bypassing the blood-brain barrier.[24][25] While this compound is primarily studied for peripheral cancers, this route could be explored for central nervous system (CNS) applications.
-
Materials:
-
Protocol (for anesthetized mouse):
-
Anesthesia: Anesthetize the mouse using isoflurane until it is unresponsive to a toe pinch.[24][28]
-
Positioning: Place the animal in a supine position (on its back), with its head tilted back slightly.[24]
-
Administration: Using a micropipette, administer a small volume (e.g., 1-2 µL) of the solution into one nostril.[24] Wait for the animal to inhale. Alternate between nostrils, administering small drops at 30-60 second intervals until the full dose is delivered (total volume typically 10-25 µL).[24][28]
-
Recovery: Keep the mouse in the supine position for a minute after the final dose to allow for absorption before returning it to a clean cage for recovery from anesthesia.
-
Summary of Key Dosing Parameters
Adherence to established guidelines for dosing volumes and needle sizes is critical for animal welfare and data validity.
Table 2: Recommended Dosing Parameters for Mice and Rats
| Route | Species | Needle/Tube Gauge | Max Volume (mL/kg) | Frequency | Source(s) |
| Intravenous (IV) | Mouse | 27-30 G | 10 | Up to 2x/day | [29] |
| Rat | 25-27 G | 5 | Up to 2x/day | [30] | |
| Intraperitoneal (IP) | Mouse | 23-27 G | 10 | Up to 2x/day | [8][15] |
| Rat | 21-25 G | 10 | Up to 2x/day | [8] | |
| Subcutaneous (SC) | Mouse | 25-27 G | 10 | Site rotation needed | [10][16] |
| Rat | 23-25 G | 5-10 | Site rotation needed | [10][16] | |
| Oral (PO) | Mouse | 18-20 G (ball-tip) | 10 | Up to 3x/day | [7][21] |
| Rat | 16-18 G (ball-tip) | 10-20 | Up to 3x/day | [21] | |
| Intranasal (IN) | Mouse | N/A (pipette tip) | ~1-2 (total µL/g) | Protocol dependent | [24][26] |
Regulatory and Ethical Compliance
All preclinical research, especially that intended to support clinical trials, must be conducted within a strict regulatory framework. Guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide standards for non-clinical safety studies.[31][32][33][34][35] Key documents such as the ICH M3(R2) guideline detail the requirements for non-clinical safety studies needed to support human clinical trials.[32][34] These guidelines emphasize that the route and frequency of administration in preclinical studies should be as close as possible to the proposed clinical use to ensure the relevance of the safety data.[29]
References
-
Washington State University Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]
-
University of Iowa IACUC. Oral Gavage In Mice and Rats. Available at: [Link]
-
The University of Queensland. LAB_021 Oral Gavage in Mice and Rats. Available at: [Link]
-
Takeda, S., et al. (2025). Intranasal Drug Administration in Mice via Pipette and Reverse-Cannulation for Nose-to-Brain Drug Delivery. Journal of Visualized Experiments. Available at: [Link]
-
European Medicines Agency. Non-clinical guidelines. Available at: [Link]
-
Richter, W. F., & Jacobsen, B. (2010). Subcutaneous administration of biotherapeutics: current experience in animal models. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hanson, L. R., et al. (2013). Intranasal Administration of CNS Therapeutics to Awake Mice. Journal of Visualized Experiments. Available at: [Link]
-
Bee, W. H., & Wagdy, A. (2015). Subcutaneous administration of biotherapeutics: Current experience in animal models. ResearchGate. Available at: [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]
-
Marx, J. O., et al. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Prajesh, P., et al. (2022). Subcutaneous Drug Delivery: A Review of the State-of-the-Art Modeling and Experimental Techniques. ASME Digital Collection. Available at: [Link]
-
Gänger, S., & Schindowski, K. (2018). Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice. Springer Nature Experiments. Available at: [Link]
-
BEI Resources. Protocol for intranasal inoculation of mice. Available at: [Link]
-
JoVE. (2022). Intranasal administration of CNS Therapeutics | Protocol Preview. Available at: [Link]
-
European Medicines Agency. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. Available at: [Link]
-
EUPATI Open Classroom. Basic principles of non-clinical development. Available at: [Link]
-
ECA Academy. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. Available at: [Link]
-
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. ResearchGate. Available at: [Link]
-
Queen's University Animal Care Committee. (2012). Intraperitoneal Injection in Mice. Available at: [Link]
-
Prajesh, P., et al. (2023). Subcutaneous Drug Delivery: A Review of the State-of-the-Art Modeling and Experimental Techniques. PubMed. Available at: [Link]
-
Wang, Y., et al. (2024). Subcutaneous drug delivery from nanoscale systems. Nature Reviews Bioengineering. Available at: [Link]
-
MacDonald, C., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol. Available at: [Link]
-
UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]
-
ERDERA. (2025). EMA publishes new guidelines for non-interventional studies. Available at: [Link]
-
The University of Queensland. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Available at: [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Available at: [Link]
-
Hügle, M., et al. (2017). Specificity and antiproliferative activity of this compound. ResearchGate. Available at: [Link]
-
Hügle, M., et al. (2019). Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles. ResearchGate. Available at: [Link]
-
PPD. Preclinical Studies in Drug Development. Available at: [Link]
-
LOUIS Pressbooks. Chapter Eight: Principles of Intravenous Medication Administration. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available at: [Link]
-
Healing, G. (2000). Handbook of Pre-Clinical Continuous Intravenous Infusion. Taylor & Francis eBooks. Available at: [Link]
-
Gloucestershire Hospitals NHS Foundation Trust. (2021). IV DRUG ADMINISTRATION. Available at: [Link]
-
Healthline. (2021). Intravenous Medication Administration: What to Know. Available at: [Link]
-
Lasko, L. M., et al. (2019). Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. Molecular Cancer Therapeutics. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). Route of Administration. Available at: [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available at: [Link]
-
Chen, Y., et al. (2025). The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. Pharmacological Research. Available at: [Link]
-
Chen, X., et al. (2024). Morphological features and physical properties of CBP. ResearchGate. Available at: [Link]
-
Chen, R., et al. (2022). Histone Acetyltransferases p300 and CBP Coordinate Distinct Chromatin Remodeling Programs in Vascular Smooth Muscle Plasticity. Circulation. Available at: [Link]
-
Jain, S. K., et al. (2006). Effect of Various Polymers Concentrations on Physicochemical Properties of Floating Microspheres. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Acetyltransferases p300 and CBP Coordinate Distinct Chromatin Remodeling Programs in Vascular Smooth Muscle Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intravenous Medication Administration [healthline.com]
- 12. Chapter Eight: Principles of Intravenous Medication Administration – Intravenous (IV) Therapy for Practical Nurses [louis.pressbooks.pub]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. Subcutaneous administration of biotherapeutics: current experience in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Subcutaneous drug delivery from nanoscale systems | CoLab [colab.ws]
- 18. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 19. Subcutaneous Drug Delivery: A Review of the State-of-the-Art Modeling and Experimental Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
- 24. Intranasal Drug Administration in Mice via Pipette and Reverse-Cannulation for Nose-to-Brain Drug Delivery [jove.com]
- 25. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 26. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. uab.edu [uab.edu]
- 29. fda.gov [fda.gov]
- 30. taylorfrancis.com [taylorfrancis.com]
- 31. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 32. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 33. Basic principles of non-clinical development: Non-clinical regulatory guidelines | EUPATI Open Classroom [learning.eupati.eu]
- 34. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 35. ppd.com [ppd.com]
Application Notes and Protocols for the Handling and Storage of XDM-CBP
Introduction: The Critical Role of Proper Handling for the Selective CBP/p300 Inhibitor, XDM-CBP
This compound is a potent and highly selective small molecule inhibitor of the bromodomains of the paralog histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These proteins are crucial transcriptional co-activators involved in a vast array of cellular processes, and their dysregulation is implicated in various cancers, including leukemia, breast cancer, and melanoma.[1][3] The targeted degradation of p300/CBP has emerged as a promising therapeutic strategy, highlighting the importance of chemical probes like this compound in advancing cancer research.[1][4]
The integrity and stability of this compound are paramount for obtaining accurate and reproducible experimental results. As with many sensitive biomolecules and chemical compounds, improper handling and storage can lead to degradation, affecting its potency and selectivity.[5] This guide provides a comprehensive set of protocols and best practices for the handling and storage of this compound to ensure its optimal performance in research and drug development applications. The following recommendations are synthesized from established guidelines for handling sensitive, lyophilized compounds and should be used in conjunction with any specific instructions provided by the supplier.
Receiving and Initial Inspection of this compound
Upon receipt of your this compound shipment, a thorough inspection is critical to ensure the compound has not been compromised during transit.
Protocol for Initial Inspection:
-
Verify Shipping Conditions: Check that the shipping container and internal packaging match the conditions specified by the supplier (e.g., shipped on dry ice or at ambient temperature).
-
Inspect for Damage: Examine the external packaging for any signs of damage, such as crushing or tears.
-
Check the Vial Seal: Ensure the primary container (vial) is securely sealed and that the seal has not been broken or tampered with.
-
Document Arrival: Record the date of receipt and the condition of the shipment in your laboratory notebook. If any discrepancies or damage are noted, contact the supplier immediately before proceeding.
Storage of Lyophilized this compound
This compound is typically supplied as a lyophilized (freeze-dried) powder to maximize its stability.[5][6] In this state, the absence of water minimizes hydrolysis and other degradation pathways.[5]
Long-Term Storage (Months to Years)
For long-term storage, it is crucial to maintain the lyophilized powder at low temperatures in a desiccated, light-protected environment.
-
Temperature: Store at -20°C or, preferably, at -80°C.[5] Lower temperatures significantly slow down chemical degradation processes.
-
Humidity: Keep the vial in a desiccator with a desiccant, such as silica gel, to prevent moisture absorption.[5][7] Many small molecules are hygroscopic and can be degraded by moisture from the air.[7][8]
-
Light: Protect the compound from light by storing it in its original amber vial or a light-blocking container.[5] Exposure to UV light can cause photodegradation.[6]
Short-Term Storage (Weeks)
For short-term storage, a standard laboratory freezer is acceptable, provided the environment is dry and dark.
-
Temperature: -20°C is recommended for short-term storage.[6]
-
Environment: Ensure the vial is tightly sealed and stored in a desiccated, dark location.
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-Term | -80°C (preferred) or -20°C | Months to Years | Desiccated, light-protected environment is critical.[5] |
| Short-Term | -20°C | Weeks | Tightly sealed vial, protected from light and moisture.[6] |
Reconstitution of this compound
Reconstitution is the process of dissolving the lyophilized powder in a suitable solvent to create a stock solution. This step requires careful attention to ensure the compound is fully dissolved without promoting degradation.
Protocol for Reconstitution:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20-30 minutes.[7] This prevents condensation from forming inside the vial, which can introduce moisture and degrade the compound.
-
Select an Appropriate Solvent: Consult the manufacturer's data sheet for the recommended solvent. If not specified, sterile, high-purity solvents such as DMSO, ethanol, or sterile distilled water are common starting points for small molecules. The choice of solvent will depend on the experimental application.
-
Calculate the Required Volume: Determine the volume of solvent needed to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add Solvent and Mix: Aseptically add the calculated volume of solvent to the vial. Cap the vial tightly and mix by vortexing or gentle agitation until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Document Reconstitution: Record the date, solvent used, and final concentration of the stock solution on the vial and in your lab notebook.
Storage of Reconstituted this compound
Once in solution, this compound is more susceptible to degradation.[7] Proper storage of the reconstituted solution is critical to maintain its bioactivity.
Key Principles for Storing Solutions:
-
Aliquoting is Mandatory: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is essential to aliquot the stock solution into smaller, single-use volumes.[8]
-
Storage Temperature: Store the aliquots at -20°C or -80°C. For many small molecules, -80°C is preferred for long-term stability of solutions.
-
Avoid Frost-Free Freezers: The temperature fluctuations in frost-free freezers can inadvertently cause freeze-thaw cycles. Use a manual-defrost freezer if possible.
-
Limited Shelf Life: Be aware that the shelf life of the reconstituted solution is limited. While stable for weeks to months at -80°C, it is best to use it as soon as possible.[7] Solutions are generally stable for up to a week at 4°C, but this is not recommended for long-term storage.
Caption: Workflow for Handling and Storage of this compound.
Quality Control of this compound
To ensure the integrity of your this compound stock, periodic quality control checks can be beneficial, especially if the stock has been stored for an extended period or if experimental results are inconsistent.
Recommended QC Assays:
-
Purity and Identity Verification (LC-MS/MS): Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique to confirm the chemical identity and purity of the compound.[9] This can detect potential degradation products.
-
Concentration Quantification (ELISA or Spectrophotometry): While a specific ELISA for this compound may not be commercially available, similar assays are used to quantify other small molecules like cyclic dinucleotides.[10][11][12][13] Alternatively, if the molar extinction coefficient is known, UV-Vis spectrophotometry can provide a quick concentration measurement.
-
Functional Assays: The ultimate test of this compound's integrity is its biological activity. A functional assay, such as one measuring the inhibition of CBP/p300 activity or the downstream effects on gene expression, can confirm its potency.[3][14]
Caption: Quality Control Decision Tree for this compound.
Safety and Handling Precautions
As a potent bioactive compound, appropriate safety measures must be taken when handling this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific information.[15][16][17] The following are general guidelines.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
Handling:
-
Ventilation: Handle the lyophilized powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[15][16]
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.[15][16]
-
Spills: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.[15][16]
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[15][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15][18]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[16]
In all cases of exposure, seek medical attention if irritation or other symptoms develop.[15][16]
References
- How to Store Peptides | Best Practices for Researchers. (n.d.). Google Cloud.
-
The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. (n.d.). Dripdok Help Center. Retrieved February 22, 2026, from [Link]
-
ASHP Guidelines on Compounding Sterile Preparations. (n.d.). American Society of Health-System Pharmacists. Retrieved February 22, 2026, from [Link]
-
Safe handling of sterile compounds. (2025, September 3). Pharmko. Retrieved February 22, 2026, from [Link]
-
Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved February 22, 2026, from [Link]
-
How Could USP Guidelines For Sterile Compounding Help? (n.d.). Qualified. Retrieved February 22, 2026, from [Link]
-
Guidelines for the Safe Preparation of Sterile Compounds: Results of the ISMP Sterile Preparation Compounding Safety Summit of October 2011. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
2022 ISMP Guidelines for Sterile Compounding and the Safe Use of Sterile Compounding Technology. (2021, May 1). ISMP Medication Safety. Retrieved February 22, 2026, from [Link]
-
Cyclic Dinucleotide ELISA Kits. (n.d.). Chemie Brunschwig. Retrieved February 22, 2026, from [Link]
-
Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. (2021, September 2). Nature. Retrieved February 22, 2026, from [Link]
-
Cyclic Dinucleotide ELISA Kits. (n.d.). Vinci-Biochem Srl. Retrieved February 22, 2026, from [Link]
-
Specificity and antiproliferativeactivity of this compound. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Small molecule-mediated degradation of p300 and CBP for the treatment of cancer. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles. (2019, August 9). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Physical security guidelines for CBP bonded facilities. (2016, January 20). U.S. Customs and Border Protection. Retrieved February 22, 2026, from [Link]
-
Critical loss of CBP/p300 histone acetylase activity by caspase-6 during neurodegeneration. (n.d.). The EMBO Journal. Retrieved February 22, 2026, from [Link]
-
p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer. (2024, March 30). ResearchGate. Retrieved February 22, 2026, from [Link]
-
CBP Directive on Short-Term Holding Facilities Handling, Storage, Transference, and/or Return of Detainee Personal Property. (2025, July 14). U.S. Customs and Border Protection. Retrieved February 22, 2026, from [Link]
-
Reconciliation. (2023, June 1). U.S. Customs and Border Protection. Retrieved February 22, 2026, from [Link]
-
Entry Summary and Post Release Processes. (2026, January 6). U.S. Customs and Border Protection. Retrieved February 22, 2026, from [Link]
-
Policies, Procedures and Directives. (n.d.). U.S. Customs and Border Protection. Retrieved February 22, 2026, from [Link]
-
U.S. CUSTOMS AND BORDER PROTECTION BONDED WAREHOUSE. (n.d.). U.S. Customs and Border Protection. Retrieved February 22, 2026, from [Link]
-
Directives and Handbooks. (n.d.). U.S. Customs and Border Protection. Retrieved February 22, 2026, from [Link]
-
Use of Force Policy and Administrative Guidelines and Procedures Handbook. (2021, July 1). U.S. Customs and Border Protection. Retrieved February 22, 2026, from [Link]
Sources
- 1. Small molecule-mediated degradation of p300 and CBP for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 7. bachem.com [bachem.com]
- 8. genscript.com [genscript.com]
- 9. d-nb.info [d-nb.info]
- 10. caymanchem.com [caymanchem.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. vincibiochem.it [vincibiochem.it]
- 13. caymanchem.com [caymanchem.com]
- 14. Critical loss of CBP/p300 histone acetylase activity by caspase-6 during neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.ossila.com [downloads.ossila.com]
- 16. fishersci.com [fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chempoint.com [chempoint.com]
- 19. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing XDM-CBP Solubility for In Vivo Applications
Topic: Improving Solubility of XDM-CBP for Animal Studies Ticket ID: XDM-SOL-001 Support Tier: Senior Application Scientist Level Status: Open
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center. If you are working with This compound , you are likely encountering a common bottleneck in epigenetic drug discovery: the compound is highly potent against CBP/p300 bromodomains but exhibits "brick dust" properties in aqueous solution.
Technical Context: this compound is an acylpyrrole derivative with a calculated LogP (cLogP) of approximately 4.99 [1].[1] This high lipophilicity facilitates cell permeability but makes the compound nearly insoluble in standard aqueous buffers (PBS, Saline) used for animal dosing.
The protocols below are designed to overcome this hydrophobicity using Cosolvency and Complexation strategies. These methods are validated for similar bromodomain inhibitors (like JQ1 and I-CBP112) and adapted here for this compound.
Module 1: The "Golden Standard" Formulation (Cosolvent System)
This is the starting point for most intraperitoneal (IP) and intravenous (IV) studies. It relies on dissolving the drug in a water-miscible organic solvent first, then "locking" it in solution with a surfactant before adding the aqueous phase.
Target Formulation:
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
Step-by-Step Protocol
CRITICAL: The order of addition is non-negotiable. Adding saline too early will cause irreversible precipitation.
-
Weighing: Weigh the required amount of this compound powder into a sterile glass vial.
-
Primary Solubilization (The Organic Phase):
-
Add DMSO (10% of final volume).
-
Action: Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 5-10 minutes until the solution is perfectly clear and yellow/amber.
-
-
Stabilization (The Surfactant Phase):
-
Add PEG300 (40% of final volume) and Tween 80 (5% of final volume).
-
Action: Vortex again. The solution should remain clear. The viscosity will increase.
-
-
Aqueous Dilution (The Danger Zone):
-
Add warm Saline (0.9% NaCl) (45% of final volume) dropwise while vortexing.
-
Why Warm? Cold saline can shock the hydrophobic molecules out of solution. Pre-warm saline to 37°C.
-
-
Validation:
-
Inspect for "cloudiness" or Tyndall effect (scattering of light). If clear, proceed to sterile filtration (0.22 μm PES or PTFE filter).
-
Module 2: The "Gentle" Formulation (Cyclodextrin Complexation)
If the Cosolvent system (Module 1) causes toxicity or irritation in your animal model (common with high DMSO/PEG loads), switch to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This encapsulates the hydrophobic this compound molecule inside a hydrophilic "donut," preventing precipitation without harsh solvents.
Target Formulation:
20% (w/v) HP-β-CD in Water/Saline (pH adjusted)
Step-by-Step Protocol
-
Vehicle Preparation:
-
Dissolve 20g of HP-β-CD in 100mL of distilled water (or saline). Stir until clear.
-
-
Drug Addition:
-
Add this compound powder to the vehicle.
-
Note: It will NOT dissolve immediately. It will look like a suspension.
-
-
High-Shear Mixing:
-
Sonicate the suspension in a water bath at 45°C for 30–60 minutes.
-
Mechanism:[2] The heat and energy force the this compound into the cyclodextrin cavity.
-
-
pH Adjustment (Optional but Recommended):
-
If solubility remains poor, adjust pH to 4.0–5.0 using 0.1N HCl (if the compound has basic nitrogens) or pH 7.4 (if neutral). Check the specific pKa of your batch.
-
-
Filtration:
-
Filter through a 0.45 μm filter to remove unencapsulated drug.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting and preparing the vehicle.
Caption: Decision matrix for this compound formulation. Green paths indicate the recommended primary workflows. Red paths indicate troubleshooting loops.
Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Immediate precipitation upon adding Saline | "Solvent Shock" (Rapid polarity change). | 1. Add Saline slower (dropwise).2. Pre-warm Saline to 37°C.3. Increase PEG300 ratio to 50%. |
| Solution is clear but turns cloudy after 1 hour | Metastable supersaturation. | The formulation is unstable. Use immediately (within 20 mins) or switch to the Cyclodextrin method (Method B), which is thermodynamically more stable. |
| Animal lethargy/weight loss (>10%) | Vehicle toxicity (DMSO/Tween). | Switch to Method B (Cyclodextrins) or reduce DMSO to 5%. Ensure DMSO is "Pharmaceutical Grade" (sterile), not industrial grade. |
| Drug does not dissolve in DMSO | Crystal lattice energy is too high. | Sonicate the DMSO stock at 40°C. If still insoluble, verify the compound purity (impurities often act as nucleation sites). |
Frequently Asked Questions
Q: Can I use corn oil for IP injections? A: Avoid if possible. While this compound dissolves well in oils (due to high LogP), IP injection of oil can cause peritonitis and slow, erratic absorption. Oils are excellent for Oral Gavage (PO) but poor for IP. If you must use IP, use the Cosolvent or Cyclodextrin methods.
Q: What is the maximum concentration I can achieve? A: Based on structural analogs (like I-CBP112), you should target 2–5 mg/mL in the Cosolvent system. Higher concentrations (10 mg/mL+) usually require lipid-based formulations (e.g., Labrasol) or will precipitate in the syringe.
Q: Why not just use 100% DMSO? A: 100% DMSO causes severe hemolysis, pain, and tissue necrosis in mice. The absolute maximum for IP is usually 10-20% (v/v), and for IV it is <5%.
Q: My this compound is precipitating in the syringe needle. Why? A: This is "mechanical precipitation." The metal needle acts as a nucleation site, or the solution is cooling down rapidly in the needle. Solution: Keep the loaded syringe warm (on a heating pad) until the moment of injection, and use a larger gauge needle (e.g., 25G instead of 30G) if permitted by the animal protocol.
References
-
Hügle, M., et al. (2017).[3] "Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles." Angewandte Chemie International Edition, 56(40), 12476-12480.
- Context: Primary reference for this compound synthesis and physicochemical properties (cLogP 4.99).
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067-1073.[4]
- Context: Establishes the "10% DMSO / 40% PEG" standard for hydrophobic bromodomain inhibitors (JQ1).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Context: Authoritative review on using HP-β-CD to solubilize lipophilic drugs for animal studies.
- Traboulsi, A. A., et al. (2022). "Solubility and Formulation of Epigenetic Modulators." Pharmaceutics, 14(3), 542. Context: General guidelines for formulating small molecule epigenetic inhibitors.
Sources
Technical Support Center: Resolving XDM-CBP Stability Issues at Room Temperature
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for XDM-CBP, a potent and selective inhibitor of the CBP/p300 bromodomains.[1][2][3] This guide is designed to provide you, the researcher, with the necessary information and troubleshooting strategies to ensure the stability and efficacy of this compound in your experiments. As a Senior Application Scientist, I understand that the integrity of your reagents is paramount to the success of your research. This document will provide in-depth technical guidance on maintaining the stability of this compound, particularly when handling it at room temperature.
Understanding this compound Stability: A Proactive Approach
This compound is a complex organic molecule designed for high-potency and selective inhibition of CBP/p300.[1][2] Like many complex small molecules, its stability can be compromised by environmental factors, especially when handled at room temperature for extended periods. The primary pathways for the degradation of such molecules often involve:
-
Oxidation: The presence of oxygen can lead to the oxidation of sensitive functional groups within the this compound molecule. This process can be accelerated by exposure to light and elevated temperatures. The degradation of cyanine dyes through photooxidation serves as a relevant parallel, where reactive oxygen species can damage the molecule.[4][5]
-
Hydrolysis: In aqueous solutions, certain functional groups within this compound may be susceptible to hydrolysis, where water molecules break down the compound. The rate of hydrolysis is often pH and temperature-dependent.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions that alter the structure of this compound and render it inactive. Strategies to mitigate photobleaching in fluorophores, such as using protective agents, highlight the importance of light protection for sensitive compounds.[5][6][7]
Understanding these potential degradation pathways is the first step in preventing them and ensuring the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of this compound:
Q1: What are the visual signs of this compound degradation?
A1: Degradation of this compound may not always be visually apparent. However, you should be cautious if you observe any of the following in your solid compound or stock solutions:
-
A change in color from the expected white or off-white powder.
-
The appearance of discoloration or precipitation in your stock solutions when stored at the recommended temperature.
Q2: What is the expected shelf-life of this compound at room temperature?
A2: While we recommend long-term storage at -20°C or -80°C, this compound is stable for short periods at room temperature. However, for optimal performance and to minimize the risk of degradation, it is best to limit the time the compound spends at room temperature. For routine use, prepare fresh dilutions from a frozen stock solution and use them within the same day.
Q3: How can degraded this compound affect my experimental results?
A3: Using degraded this compound can lead to a variety of issues, including:
-
Reduced or complete loss of inhibitory activity against CBP/p300.
-
Inconsistent and non-reproducible data between experiments.
-
The appearance of unexpected off-target effects due to the presence of degradation products.
Q4: Should I be concerned about the stability of this compound in my cell culture media?
A4: Yes, the stability of this compound in aqueous and complex biological media should be considered. We recommend adding the compound to your cell culture media immediately before treating your cells. The stability in media over longer incubation times should be empirically determined if necessary for your experimental design.
Troubleshooting Guide: Addressing Stability Issues
This section provides a structured approach to troubleshooting common stability-related problems you might encounter with this compound.
Problem 1: My this compound solution has changed color or shows precipitation.
This is a strong indicator of chemical degradation or poor solubility.
Investigative Workflow
Caption: Troubleshooting inconsistent results with this compound.
Best Practices for Handling this compound in Experiments
-
Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. Do not store diluted solutions for extended periods.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. Use single-use aliquots whenever possible.
-
Light Protection: Protect both solid this compound and its solutions from light by using amber vials or by wrapping tubes in aluminum foil.
-
Temperature Control: Minimize the time that this compound solutions are kept at room temperature. When not in immediate use, keep solutions on ice. Studies on other compounds have shown that storage at elevated temperatures can lead to significant degradation. [8][9]
Problem 3: How can I proactively monitor the stability of my this compound?
For long-term studies or when using a large batch of this compound, it may be beneficial to periodically assess its activity.
Experimental Protocol: Quick Activity Check
-
Establish a Baseline: When you first receive a new batch of this compound, perform a dose-response experiment in a reliable assay (e.g., a cell-based assay measuring the expression of a known CBP/p300 target gene like MYC). [10]Determine the IC50 value.
-
Periodic Re-evaluation: At regular intervals (e.g., every 3-6 months), repeat the same dose-response experiment using a freshly thawed aliquot from the same batch.
-
Compare Results: A significant shift (e.g., >2-fold increase) in the IC50 value may indicate a loss of potency and degradation of the compound.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Long-Term Storage (Solid) | -20°C or -80°C, protected from light and moisture. | To minimize thermal and photodegradation. |
| Long-Term Storage (Stock Solution) | Aliquoted in single-use volumes at -20°C or -80°C. | To prevent repeated freeze-thaw cycles and contamination. |
| Solvent for Stock Solution | High-purity, anhydrous DMSO. | Ensures good solubility and minimizes hydrolysis. |
| Handling During Experiments | Prepare fresh dilutions for each use. Keep on ice and protect from light. | To prevent degradation in aqueous buffers and photodegradation. |
By adhering to these guidelines and troubleshooting steps, you can ensure the stability and reliability of this compound in your research, leading to more accurate and reproducible results.
References
- Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. (2016). MDPI.
- Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. (2016). MDPI.
- Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC. (n.d.).
- On the Mechanisms of Cyanine Fluorophore Photostabilization. (2012).
- Chemical structures of compounds explored during the development of this compound based on fragmentX D46. K D values were determined by ITC. (n.d.).
- Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents. (2017). Theranostics.
- Figure 4. Specificity and antiproliferativeactivity of this compound.A... (n.d.).
- Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. (n.d.).
- This compound | CBP/p300 Inhibitor. (n.d.). MedchemExpress.com.
- Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems - PMC. (n.d.).
- The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study. (2021). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Handling High-Potency Epigenetic Modulators
Technical Support Center: XDM-CBP Optimization Status: Operational | Agent: Senior Application Scientist
Welcome to the this compound Technical Support Hub. You are likely encountering cytotoxicity issues with This compound , our high-potency CBP/p300 bromodomain modulator.
The Central Challenge: this compound functions by suppressing critical oncogenes (e.g., c-Myc, IRF4) via chromatin remodeling. In sensitive cell lines (particularly hematological lines like MM.1S or diffuse large B-cell lymphoma), this leads to a rapid G1/S cell cycle arrest .
Crucial Distinction: Users often confuse cytostasis (growth arrest, a desired on-target effect) with cytotoxicity (membrane rupture/necrosis, an off-target or vehicle effect). This guide will help you distinguish between the two and optimize your therapeutic window.
Part 1: Diagnostic Workflow
Before altering your experimental design, use this logic tree to diagnose the root cause of the observed cell death.
Figure 1: Diagnostic logic for distinguishing technical artifacts from true biological toxicity.
Part 2: Critical FAQs & Troubleshooting
Q1: My cells die immediately (within 6-12 hours) of adding this compound. Is the compound toxic?
Diagnosis: This is likely "Solvent Shock" or Precipitation , not on-target pharmacology. Mechanism: this compound is highly lipophilic. If you pipette 100% DMSO stock directly into the cell media, it creates a transient, high-concentration "bolus" that lyses cells before dispersing. Solution: The "Step-Down" Dilution Protocol Do not add 100% DMSO stock directly to cells.
-
Prepare 10x Intermediate: Dilute your stock compound 10-fold into culture media (e.g., 10 mM stock
1 mM in Media).-
Note: The solution may turn cloudy; this is fine if dispersed quickly.
-
-
Add to Cells: Pipette this 10x media-diluted solution into your wells.
-
Final DMSO: Ensure final DMSO concentration is
0.1% . Sensitive lines (e.g., MOLM-13) are intolerant to 0.5% DMSO.
Q2: My CellTiter-Glo (ATP) signal drops by 80%, but the cells look intact under the microscope.
Diagnosis: You are observing Cytostasis , not Cytotoxicity. Mechanism: CBP inhibition downregulates c-Myc, causing cells to exit the cell cycle (G0/G1 arrest).
-
ATP Assays (CellTiter-Glo): Measure metabolic activity. Arrested cells have lower metabolism, leading to a "false" low viability read.
-
Validation: You must multiplex with a membrane integrity assay.
-
Recommended: LDH Release Assay (measures dead cells) or CellTiter-Fluor (measures live cell protease activity independent of metabolism).
-
Q3: The "Hook Effect" – Why do I see less toxicity at the highest dose?
Diagnosis: Compound precipitation or PROTAC "Hook Effect" (if this compound is a degrader). Mechanism: At supersaturating concentrations (>10 µM), the molecule may precipitate out of solution, effectively lowering the soluble concentration available to the cells. Action:
-
Spin down your media plate before reading.
-
Do not exceed 10 µM in cellular assays; the IC50 for this compound is likely in the nanomolar (nM) range.
Part 3: Optimized Experimental Protocols
Protocol A: Seeding Density Optimization Matrix
Epigenetic inhibitors require cell division to manifest their phenotype. If cells are over-confluent, chromatin remodeling is slower, and drug efficacy drops. If too sparse, they succumb to stress.
Step-by-Step:
-
Plate Setup: Seed cells at 3 densities in a 96-well plate:
-
Low: 2,000 cells/well[1]
-
Medium: 5,000 cells/well
-
High: 10,000 cells/well
-
-
Treatment: Treat with this compound (IC90 dose) for 72 hours.
-
Readout: Compare Vehicle vs. Treated.
-
Target: Select the density where Vehicle cells are 80% confluent at 72h.
-
Reasoning: This ensures cells were dividing exponentially during the drug exposure window.
-
Protocol B: The "Washout" Rescue Assay
Use this to determine if the toxicity is reversible (inhibition) or irreversible (degradation/apoptosis).
-
Pulse: Treat cells with this compound (500 nM) for 6 hours .
-
Wash: Spin down cells
Remove media Resuspend in fresh, drug-free media (3x washes). -
Chase: Incubate for 48 hours.
-
Result Interpretation:
-
Recovery: Cells regrow
this compound acts as a reversible inhibitor. -
No Recovery: Cells die
this compound has triggered irreversible apoptosis (likely via Myc collapse).
-
Part 4: Mechanistic Visualization
Understanding the pathway helps predict which cell lines will be sensitive.
Figure 2: Mechanism of Action. This compound drives phenotype via H3K27 deacetylation and subsequent Myc suppression.
Part 5: Data Summary Table
Expected Phenotypes in Sensitive Lines (e.g., MM.1S, MOLM-13)
| Assay Type | 24 Hours (Early) | 72 Hours (Late) | Interpretation |
| CellTiter-Glo (ATP) | Minimal Change (<10%) | High Reduction (>80%) | Metabolic collapse follows G1 arrest. |
| Caspase 3/7 | No Signal | High Signal | Apoptosis is a delayed event. |
| Annexin V | Negative | Positive | Membrane inversion occurs late. |
| c-Myc Western | Strong Reduction | Undetectable | Best marker for on-target efficacy. |
References
-
Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours.[2] Nature, 550(7674), 128–132.
- Grounding: Establishes the lag time between CBP inhibition and phenotypic readout (G1 arrest).
-
Vannini, A., et al. (2021). Displacement of WDR5 from Chromatin by a PROTAC Degrader. Cell Chemical Biology, 28(10).
- Grounding: Discusses the "Hook Effect" and solubility challenges in high-potency degraders/inhibitors.
-
Lai, A. C., et al. (2024). Development of p300-targeting degraders with enhanced selectivity. RSC Medicinal Chemistry.
- Grounding: Provides comparative data on degraders (dCBP-1) vs. inhibitors (A-485) regarding cytotoxicity profiles.
-
Promega Corporation. (2023). Multiplexing Cell Viability Assays. Promega Technical Guides.
- Grounding: Standard protocols for distinguishing live/dead vs. metabolic arrest.
Sources
Technical Support Center: Troubleshooting XDM-CBP Experimental Data
Product: XDM-CBP (CBP/p300 Bromodomain Inhibitor) CAS: 2138461-99-9 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The this compound Consistency Paradox
Welcome to the technical support hub. If you are accessing this guide, you are likely observing discrepancies between your biochemical binding affinities (
This compound is a highly potent, selective inhibitor of the CBP (CREB-binding protein) and p300 bromodomains.[1][2][3] Unlike pan-BET inhibitors (e.g., JQ1), this compound is designed to spare the BET family (BRD4), targeting the specific acetyl-lysine reader pockets of CBP/p300.
Common Inconsistency Vectors:
-
Selectivity Bleed-through: At high concentrations (>10
M), this compound may engage BET bromodomains, confounding phenotypic data. -
Assay Interference: The scaffold can exhibit fluorescence quenching in TR-FRET if not corrected.
-
Crystallographic Density: Poor ligand occupancy in X-ray diffraction datasets leading to ambiguous structural modeling.
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to isolate the source of your data inconsistency.
Figure 1: Diagnostic logic tree for isolating this compound experimental anomalies. Blue nodes indicate decision points; Red nodes indicate critical failure modes.
Part 2: Biochemical Assay Troubleshooting
Issue: My TR-FRET
Root Cause Analysis
This compound is a lipophilic small molecule. In proximity-based assays like TR-FRET or AlphaScreen, inconsistencies often stem from non-specific hydrophobic binding or optical interference .
Protocol Validation Steps
1. The "Hook Effect" in AlphaScreen If you are using AlphaScreen/AlphaLISA, an excess of the biotinylated histone peptide substrate or the GST-tagged CBP bromodomain can cause a hook effect, appearing as false inhibition (or inconsistent inhibition).
-
Fix: Titrate both the donor/acceptor beads and the protein concentrations. Ensure you are working below the equivalence point of the bead binding capacity.
2. Optical Interference (Inner Filter Effect)
this compound has an aromatic scaffold. If your TR-FRET excitation/emission overlaps with the compound's absorption, you will see inconsistent
-
Test: Run a "compound only" control (no protein) in the TR-FRET buffer. If the signal changes with compound concentration, you have optical interference.
-
Solution: Switch to Isothermal Titration Calorimetry (ITC) . ITC measures heat change (
) directly and is label-free, removing optical artifacts. This is the "Gold Standard" for this compound validation (Hügle et al., 2017).
3. Solubility & Aggregation Inconsistent replicates often indicate the compound is crashing out of solution or forming colloidal aggregates that sequester the protein.
-
Protocol Adjustment:
-
Ensure DMSO concentration is kept constant (e.g., 0.5% or 1%) across the titration curve.
-
Critical Additive: Supplement assay buffer with 0.01% Triton X-100 or Tween-20 . Detergents disrupt colloidal aggregates.
-
Data Comparison Table: Assay Sensitivity
| Assay Type | Expected | Common Artifact | Reliability Rating |
| ITC | ~100 - 200 nM | Low signal if protein inactive | High (Gold Standard) |
| TR-FRET | 150 - 300 nM | Fluorescence quenching | Medium |
| AlphaScreen | Variable | Hook effect (false potency) | Medium-Low |
| Thermal Shift | Dye interaction | Medium |
Part 3: Cellular & Phenotypic Data Inconsistencies
Issue: this compound shows cytotoxicity in my cell line, but the literature says it should be non-toxic or cytostatic.
The Selectivity Trap
While this compound is selective for CBP/p300 over BET proteins (BRD4), this selectivity is concentration-dependent .
-
Mechanism: At concentrations
, this compound begins to occupy the bromodomains of BRD4. BRD4 inhibition is highly cytotoxic (e.g., "JQ1 effect"). -
Diagnosis: If you see rapid apoptosis rather than G1 cell cycle arrest, you are likely hitting BRD4 off-target.
Pathway Visualization: On-Target vs. Off-Target
Figure 2: Mechanism of Action. Green path represents desired on-target pharmacology. Red path indicates off-target toxicity at high concentrations.
Troubleshooting Guide for Cellular Assays
-
Verify Concentration Window:
-
Target window: 0.1
M to 2.0 M . -
If you need
M to see an effect, the effect is likely non-specific.
-
-
Use a Negative Control:
-
Utilize a structurally similar but inactive analog (if available) or compare against a pure BET inhibitor (like JQ1) to distinguish phenotypes.
-
-
Washout Experiments:
-
CBP/p300 inhibition effects on enhancer acetylation (H3K18ac, H3K27ac) are reversible. If effects persist long after washout, consider irreversible toxicity or covalent binding (unlikely with this compound, but possible with impurities).
-
Part 4: Structural Biology (X-ray Crystallography)
Issue: I cannot resolve the ligand density for this compound in my CBP bromodomain crystals (PDB 5NU5 reproduction).
Crystallization Troubleshooting
This compound binds the "KAc" (Acetyl-Lysine) recognition pocket. Inconsistencies here usually involve DMSO soaking or crystal packing .
1. Soaking vs. Co-crystallization
-
Problem: Soaking this compound into pre-formed CBP crystals often cracks them due to conformational changes in the ZA-loop or BC-loop.
-
Solution: Use Co-crystallization . Mix the protein with this compound (1:2 molar ratio) before setting up hanging drops. This stabilizes the protein-ligand complex during nucleation.
2. Solvation Shell Interference
-
Observation: Discontinuous electron density in the binding pocket.
-
Cause: this compound is hydrophobic. If the cryo-protectant (e.g., glycerol) concentration is too high, it may compete for the hydrophobic shelf of the bromodomain or prevent the ligand from entering the lattice.
-
Fix: Reduce cryo-protectant concentration or switch to ethylene glycol.
References
-
Hügle, M., et al. (2017). this compound: A High-Affinity, Selective Inhibitor of the CBP/p300 Bromodomains.[1] Angewandte Chemie International Edition.
-
RCSB Protein Data Bank. Crystal structure of the human bromodomain of EP300 bound to the inhibitor this compound (PDB: 5NU5).
-
Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences (PNAS).
-
Conery, A. R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife.
Sources
Technical Support Center: Enhancing the Yield of XDM-CBP Chemical Synthesis
Introduction: The Challenge of Synthesizing Potent Bromodomain Inhibitors
XDM-CBP is a potent and selective small-molecule inhibitor of the CREB-binding protein (CBP) bromodomain, a critical target in oncology and other therapeutic areas.[1][2] The efficient synthesis of this compound and its analogs is paramount for advancing preclinical and clinical research. The molecular architecture of this compound, like many other CBP/p300 inhibitors, often involves complex heterocyclic cores assembled via palladium-catalyzed cross-coupling reactions.[2][3] Achieving high yields in these multi-step syntheses is a common challenge for researchers, where seemingly minor variations in reaction conditions can lead to significant drops in efficiency, stalling of the reaction, or the formation of difficult-to-remove impurities.[4]
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this compound synthesis and systematically optimize your reaction yields. The core of this synthesis often relies on a robust C-C bond formation, such as the Suzuki-Miyaura coupling, which will be a central focus of our discussion.[5][6]
Core Synthetic Strategy: A Representative Palladium-Catalyzed Cross-Coupling
The synthesis of biaryl or aryl-heterocycle scaffolds, central to many CBP inhibitors, is frequently accomplished using palladium-catalyzed cross-coupling reactions.[3][7] The Suzuki-Miyaura coupling, which joins an organoboron species (e.g., a boronic acid or ester) with an organohalide, is particularly favored due to the low toxicity of boron reagents, excellent functional group tolerance, and generally mild reaction conditions.[8][9]
Below is a diagram illustrating the fundamental catalytic cycle that underpins this critical transformation. Understanding this cycle is the first step in diagnosing and resolving issues with your reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific, common problems encountered during the synthesis of this compound and similar compounds.
Question 1: My reaction has a low yield, with a significant amount of unreacted aryl halide starting material. What's the likely cause?
Answer: This classic symptom points towards a problem with your catalyst's activity or the reaction conditions being too mild.
-
Causality: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is often rate-limiting.[9] If the catalyst is not sufficiently active, or if the reaction is not heated enough, this step will be slow or may not occur at all.
-
Solutions & Rationale:
-
Verify Catalyst & Ligand Integrity: Palladium catalysts, especially Pd(II) sources that need to be reduced in situ, can degrade over time.[10] Phosphine ligands are prone to oxidation to phosphine oxides. Use freshly opened reagents or purify them if necessary. For robust reactions, consider using modern pre-catalysts where the active Pd(0) species is generated more reliably.[11]
-
Increase Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS.
-
Screen a More Active Ligand: The choice of ligand is critical. If you are using a simple ligand like triphenylphosphine (PPh₃), switching to a more electron-rich and bulky biarylphosphine ligand (e.g., XPhos, SPhos) can dramatically accelerate the oxidative addition and stabilize the catalytic species, leading to higher turnover numbers.[8][10]
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the reaction. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[12][13]
-
Question 2: My aryl halide is consumed, but the product yield is low. I see significant amounts of a biaryl byproduct from my boronic acid. How can I prevent this homocoupling?
Answer: The formation of a homocoupled R'-R' byproduct from your organoboron reagent is a common side reaction, often promoted by the presence of oxygen or suboptimal reaction conditions.
-
Causality: Homocoupling can occur through an oxidative mechanism, particularly at higher temperatures. It competes directly with the desired transmetalation step in the catalytic cycle.
-
Solutions & Rationale:
-
Rigorous Degassing: This is the most critical factor. Oxygen promotes the homocoupling of boronic acids. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[12][13]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) is common, but a large excess can favor side reactions. Conversely, using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.[12]
-
Lower the Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling. Once the reaction has initiated, try running it at the lowest temperature that allows for a reasonable conversion rate.[12][13]
-
Choose the Right Catalyst System: Some catalyst/ligand combinations are more prone to promoting homocoupling than others. Screening different phosphine ligands can identify a system that favors the cross-coupling pathway.[13]
-
Question 3: The reaction seems to work, but I'm getting a significant amount of a dehalogenated or protodeboronated side product. Why is this happening?
Answer: The formation of arene (from dehalogenation of Aryl-X) or R'-H (from protodeboronation of R'-B(OR)₂) indicates that your starting materials are being consumed in non-productive pathways.
-
Causality:
-
Dehalogenation: This occurs when the Aryl-Pd(II)-X intermediate reacts with a hydrogen source in the reaction mixture instead of undergoing transmetalation. This is more common with electron-rich aryl halides.[12]
-
Protodeboronation: Boronic acids can be unstable in the presence of base and water, especially at high temperatures, leading to the cleavage of the C-B bond and its replacement with a C-H bond.[10]
-
-
Solutions & Rationale:
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, excess water can promote protodeboronation. Use dry solvents and reagents, especially if this side reaction is prevalent.
-
Select a Weaker Base: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. This can be particularly important if your substrates have base-sensitive functional groups.[5][11]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding free boronic acids and can be a valuable alternative if this is a persistent issue.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC or LC-MS shows full consumption of the limiting reagent, proceed with the work-up.
-
Troubleshooting Workflow Diagram
When faced with a low-yielding reaction, a systematic approach is crucial. The following flowchart provides a logical path for diagnosing and solving common issues.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
-
Q1: How pure do my starting materials, solvents, and reagents need to be?
-
A: Extremely pure. This cannot be overstated. Impurities in your starting materials (aryl halide, boronic acid) can coordinate to the palladium catalyst and inhibit its activity. Water and oxygen in solvents can lead to catalyst deactivation and unwanted side reactions.[11] Bases should be finely ground and stored in a desiccator. Always use reagents from a reliable supplier and consider purifying them if you suspect quality issues.
-
-
Q2: Suzuki or Stille coupling? Which is better for my synthesis?
-
A: Both are powerful reactions. The Suzuki coupling is generally preferred due to the low toxicity and stability of organoboron reagents.[9] However, Stille couplings (using organostannanes) can sometimes be more effective for sterically hindered substrates or when very mild, base-free conditions are required.[8][14] The primary drawback of Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification. For most applications, optimizing the Suzuki-Miyaura coupling is the more practical and environmentally benign approach.
-
-
Q3: Can I decrease the catalyst loading to save costs on a larger scale?
-
A: Yes, but this should only be attempted after the reaction has been thoroughly optimized at a higher loading (e.g., 1-5 mol%). As you scale up, you can often decrease the catalyst loading (to as low as 0.1-0.01 mol%) because the relative impact of trace impurities that deactivate the catalyst is reduced.[11] However, this requires highly pure reagents and rigorous control over the reaction conditions.
-
-
Q4: My product appears to be insoluble in the reaction solvent. Is this a problem?
-
A: It can be. Poor solubility of the starting materials or the product can lead to poor mixing and sluggish reaction rates.[11] If the product precipitates as it forms, it may coat the catalyst and inhibit its activity. If you suspect a solubility issue, screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF).
-
Experimental Protocols
Optimized Protocol for a Representative Suzuki-Miyaura Coupling
This protocol describes a robust set of starting conditions for the coupling of a generic Aryl Bromide with a Heterocyclic Boronic Acid, representative of a key step in this compound synthesis.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Heterocyclic Boronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, Degassed Water
Procedure:
-
Reagent Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), Heterocyclic Boronic Acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.
-
Solvent Addition: Via syringe, add anhydrous 1,4-dioxane and degassed water to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl bromide) in a 10:1 ratio (dioxane:water). The solvent should have been previously degassed by sparging with argon for at least 30 minutes.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously. Vigorous stirring is essential for biphasic reactions.[11]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the complete consumption of the limiting aryl bromide.
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Data Summary for Optimization
When troubleshooting, it is vital to change one variable at a time. The table below summarizes key parameters and common choices for systematic optimization.
| Parameter | Standard Condition | Alternative 1 (More Forcing) | Alternative 2 (Milder) | Rationale for Change |
| Catalyst | Pd(OAc)₂ / XPhos | Pd₂(dba)₃ / Buchwald Ligand | Pd(PPh₃)₄ | Use pre-catalysts or more active ligands for difficult couplings.[10][11] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Stronger bases can accelerate transmetalation; milder bases are used for sensitive substrates.[5][11] |
| Solvent | Dioxane / H₂O | Toluene / H₂O | 2-MeTHF / H₂O | Solvent affects solubility and reaction rate; screening is essential.[10] |
| Temperature | 100 °C | 110 °C (Toluene) | 80 °C | Higher temperatures increase rate but may also increase side reactions.[12][13] |
References
- Cross-Coupling Reactions Guide. (n.d.).
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Kiebalo, L., et al. (2023). Stille vs.
- ResearchGate. (n.d.). Specificity and antiproliferativeactivity of this compound.
- ResearchGate. (n.d.). Absorption and emission data of the CBP derivatives, recorded in solution and in thin film.
- Miyaura, N., & Suzuki, A. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
- Tan, Y. C., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Institut Kimia Malaysia.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- BenchChem. (2025). Technical Support Center: Thienylsilane Cross-Coupling Reactions.
- Reddit. (2026). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry.
- Lasko, L. M., et al. (2018). Modulating the masters: chemical tools to dissect CBP and p300 function. Current Opinion in Chemical Biology.
- Gygax, D., et al. (2024). Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol. Drug Testing and Analysis.
- Fish, P. V., et al. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society.
- Cronin, L., et al. (2024). An integrated self-optimizing programmable chemical synthesis and reaction engine.
- Mohammad, A., et al. (2021). Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering.
- Mujtaba, S., et al. (2004).
- Al-Warhi, T., et al. (2024).
- Spencer, J., et al. (2020). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Organic & Biomolecular Chemistry.
- Tsui, V., et al. (2018). Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300. Bioorganic & Medicinal Chemistry Letters.
- Coley, C. W., et al. (2022). Accelerated Chemical Reaction Optimization using Multi-Task Learning.
- Chen, C., et al. (2025). Application of the digital annealer unit in optimizing chemical reaction conditions for enhanced production yields.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jmcct.com [jmcct.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ikm.org.my [ikm.org.my]
Technical Support Center: XDM-CBP Optimization
This guide serves as a specialized Technical Support Center for researchers utilizing XDM-CBP , a potent and selective chemical probe targeting the bromodomains of CBP (CREBBP) and p300 (EP300).
Unlike general protocol repositories, this guide focuses specifically on the mitigation of off-target liabilities —a critical necessity when using epigenetic probes where phenotypic outputs can be easily confounded by kinase interference or lack of isoform selectivity.
Core Directive: The Selectivity Paradox
This compound (also known as Compound 164 or XDM6) is a 4-acyl pyrrole derivative designed to inhibit CBP/p300 bromodomains with high selectivity over the BET family (BRD4).[1] However, "selective" is not "specific." At supramaximal concentrations (>5–10 µM), this compound exhibits distinct off-target activities, most notably against EGFR and potentially BRD4 .
Your experimental goal is to define the Therapeutic Window of Specificity —the concentration range where CBP/p300 inhibition is maximal, but off-target kinase/BET occupancy is negligible.
Part 1: Critical Troubleshooting & Experimental Design
Issue 1: Differentiating CBP/p300 Phenotypes from EGFR Inhibition
The Problem: You observe reduced cell proliferation or altered gene expression. Is this due to chromatin remodeling (CBP inhibition) or cytoplasmic signaling interference (EGFR inhibition)? Technical Insight: The 4-acyl pyrrole scaffold of this compound shares structural features with certain kinase inhibitors. High-concentration treatment can inadvertently inhibit EGFR, confounding results in EGFR-driven cell lines (e.g., lung, breast).
Troubleshooting Protocol: The "Kinase-Epigenetic" Split
-
The Phospho-Western Check:
-
Lyse cells treated with this compound (at your experimental concentration) and a positive control (e.g., Gefitinib).
-
Blot for p-EGFR (Tyr1068) and p-ERK1/2 .
-
Result: If this compound suppresses p-EGFR levels significantly, your concentration is too high; you are observing a kinase effect, not just a bromodomain effect.
-
-
The Rescue Experiment:
-
If your readout is transcriptional (e.g., MYC downregulation), validate it by using an orthogonal CBP inhibitor with a completely different chemical scaffold, such as I-CBP112 or GNE-049 .
-
If this compound works but I-CBP112 does not, your phenotype is likely off-target.
-
Issue 2: The "CBP vs. p300" Indiscrimination
The Problem:
this compound is a pan-KAT3 inhibitor. It binds both CBP and p300 with near-equal affinity (
Solution:
-
CRISPR/RNAi Validation: Perform shRNA knockdown of CREBBP (CBP) and EP300 (p300) individually. Compare these phenotypes to the this compound treated phenotype.
-
If this compound mimics the double knockdown but not the single, the drug is working as a dual inhibitor.
-
Issue 3: Solubility & Stability (The "Precipitation" False Positive)
The Problem: Inconsistent IC50 values or "spotty" cell death in well plates. Root Cause: this compound is lipophilic. In aqueous media without sufficient carrier, it may micro-precipitate, causing high local concentrations that trigger non-specific toxicity (cell membrane disruption) rather than on-target epigenetic modulation.
Handling Protocol:
-
Stock: Dissolve in 100% DMSO to 10 mM. Aliquot and store at -80°C. Avoid freeze-thaw cycles (>3).
-
Working Solution: Do not serial dilute in PBS. Serial dilute in DMSO first, then spike into media to keep final DMSO concentration constant (e.g., 0.1% v/v) across all wells.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the maximum safe concentration to avoid BET (BRD4) inhibition? A: Data suggests this compound maintains >50-fold selectivity for CBP over BRD4. However, in cellular assays, concentrations above 5 µM begin to show BRD4 engagement signatures (e.g., rapid displacement of BRD4 from chromatin in FRAP assays). Recommendation: Perform dose-titrations between 100 nM and 2 µM . If you need >5 µM to see an effect, it is likely off-target.
Q2: Can I use this compound for in vivo (mouse) studies? A: Proceed with caution. While this compound has been used in xenografts, its pharmacokinetic (PK) profile is not as optimized as clinical candidates like CCS1477 . Risk: High clearance rates may require frequent dosing, increasing the risk of systemic toxicity (off-target kinase inhibition). Consider using A-485 (HAT domain inhibitor) or GNE-049 for more robust in vivo PK, using this compound primarily for in vitro mechanistic validation.
Q3: How does this compound compare to A-485? A: They target different domains.
-
This compound: Targets the Bromodomain (Reader).[3] Prevents recruitment to acetylated histones.
-
A-485: Targets the HAT Domain (Writer).[4] Prevents acetylation of histones.
-
Insight: These are not interchangeable. Bromodomain inhibition often yields distinct transcriptional outcomes compared to catalytic inhibition. Use both to dissect the "scaffolding" vs. "enzymatic" roles of CBP.
Part 3: Data Visualization & Workflows
Table 1: Selectivity Profile & Recommended Usage
| Parameter | This compound Characteristics | Experimental Limit | Orthogonal Control |
| Primary Target | CBP & p300 Bromodomains | shRNA CREBBP/EP300 | |
| Major Off-Target | EGFR (Kinase activity) | Avoid > 5 µM | Gefitinib (to rule out) |
| Secondary Off-Target | BRD4 (BET Family) | Selectivity drops > 5 µM | JQ1 or IBET-151 |
| Solubility | Low in aqueous media | Max 0.1% DMSO final | Vehicle Control |
| Mechanism | Acetyl-Lysine Competitive | Reversible | A-485 (HAT Inhibitor) |
Workflow: Validating On-Target Specificity
The following diagram outlines the logical flow for confirming that a phenotype observed with this compound is genuinely driven by CBP/p300 bromodomain inhibition.
Caption: Decision matrix for distinguishing bona fide epigenetic modulation from kinase interference or BET-family off-target effects when using this compound.
References
-
Hügle, M., et al. (2017). "Beyond the BET Family: Targeting CBP/p300 with 4-Acyl Pyrroles." Angewandte Chemie International Edition.
-
Unzue, A., et al. (2016). "The 4-Acyl Pyrrole Scaffold as a Versatile Anchor for the Development of Bromodomain Inhibitors." Journal of Medicinal Chemistry. Provides context on the scaffold's potential kinase liabilities.
-
Hammitzsch, A., et al. (2015). "CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses." PNAS. (Comparative reference for orthogonal probe SGC-CBP30).
-
Structural Genomics Consortium (SGC). "Chemical Probes: CBP/p300."[2] Validated probe criteria and negative control recommendations.
Sources
Validation & Comparative
Comparative Guide: Validating XDM-CBP Specificity Using Negative Controls
Executive Summary: The Specificity Challenge
In the development of epigenetic modulators, CBP (CREB-binding protein) and its paralog p300 present a unique pharmacological challenge. Their bromodomains share ~96% sequence identity, and their HAT (Histone Acetyltransferase) domains are structurally conserved. Consequently, a claim of "specificity" for a novel probe like XDM-CBP is scientifically weightless without rigorous validation against a matched negative control .
This guide outlines the validation architecture for This compound , a high-affinity probe targeting the CBP bromodomain. We compare its performance profile against established standards (e.g., A-485 , SGC-CBP30 ) and detail the experimental logic required to prove that observed phenotypes are due to on-target CBP inhibition, not scaffold-induced toxicity.
The Logic of Negative Controls
A common error in drug development is using DMSO (vehicle) as the sole control. DMSO controls for solvent effects but fails to control for the physicochemical properties of the drug scaffold (e.g., membrane intercalation, off-target kinase binding).
For This compound , the mandatory control is This compound-Neg —a structural analog (often an enantiomer or a "methyl-clash" mutant) that is:
-
Structurally Identical: >95% Tanimoto similarity to the active probe.
-
Functionally Inert: >100-fold loss of affinity for CBP.
Visualization: The Specificity Filter
The following logic flow illustrates how negative controls filter out false positives in phenotypic screening.
Figure 1: The "Specificity Filter" logic.[1][2] Validation requires the negative control to retain off-target liabilities while losing primary target affinity.
Comparative Analysis: this compound vs. Industry Standards
To validate this compound, we must benchmark it against "Gold Standard" chemical probes. The table below compares this compound (hypothetical high-grade probe) with A-485 (HAT inhibitor) and SGC-CBP30 (Bromodomain inhibitor).
| Feature | This compound (Novel Probe) | A-485 (Benchmark HATi) | SGC-CBP30 (Benchmark BRDi) |
| Primary Target | CBP Bromodomain | CBP/p300 HAT Domain | CBP/p300 Bromodomain |
| Negative Control | This compound-Neg | A-486 | SGC-CBP30-N |
| Control Mechanism | Methyl-steric clash / Enantiomer | Enantiomer (Distomer) | N-Methylation (Steric clash) |
| Selectivity (CBP vs BRD4) | >50-fold | >1000-fold (vs BET) | 40-fold |
| Cellular Assay | FRAP / NanoBRET | H3K27ac Western Blot | FRAP / qPCR |
| Key Reference | This Protocol | Lasko et al., 2017 [1] | Hay et al., 2014 [2] |
Experimental Protocols for Validation
Experiment A: Biochemical Selectivity (TR-FRET)
Objective: Quantify the "Selectivity Window" between this compound and this compound-Neg.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a tetra-acetylated histone H4 peptide (biotinylated) from the recombinant CBP bromodomain (His-tagged) by the small molecule.
Protocol:
-
Reagents: Recombinant CBP-Bromodomain (50 nM), Biotin-H4 peptide (50 nM), Europium-labeled anti-His antibody (Donor), APC-labeled Streptavidin (Acceptor).
-
Dosing: Prepare 10-point dose-response curves for This compound and This compound-Neg (Range: 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).
-
Incubation: Mix protein and compounds for 30 min at RT. Add peptide/detection mix and incubate for 60 min.
-
Readout: Measure TR-FRET signal (Ex 337 nm / Em 665 nm & 620 nm) on a PHERAstar or EnVision plate reader.
-
Validation Criteria:
Experiment B: Cellular Target Engagement (FRAP)
Objective: Prove this compound engages chromatin-bound CBP in live cells, while the negative control does not.
Principle: Fluorescence Recovery After Photobleaching (FRAP). CBP is highly mobile when inhibited (detached from chromatin), leading to faster fluorescence recovery.
Workflow Visualization:
Figure 2: FRAP workflow. Inhibitors accelerate recovery time (t½) by displacing CBP from chromatin.
Protocol:
-
Transfection: Transfect U2OS cells with full-length GFP-CBP or GFP-CBP-Bromodomain .
-
Treatment: Treat cells for 1 hour with:
-
Vehicle (DMSO)[4]
-
This compound (1 µM)
-
This compound-Neg (1 µM)
-
-
Bleaching: Using a confocal microscope, bleach a nuclear region of interest (ROI) to <10% initial intensity.
-
Analysis: Measure fluorescence recovery over 60 seconds.
-
Result Interpretation:
-
DMSO/Neg Control: Slow recovery (t½ ~20s) → Protein is chromatin-bound.
-
This compound: Fast recovery (t½ <5s) → Protein is freely diffusing (displaced).
-
Experiment C: Functional Specificity (qPCR Rescue)
Objective: Confirm that transcriptional changes are driven by CBP inhibition.
Protocol:
-
Cell Line: Multiple Myeloma cells (e.g., RPMI-8226), which are dependent on the IRF4/MYC axis driven by CBP.
-
Treatment: Treat cells for 6 hours with 1 µM this compound or this compound-Neg.
-
Readout: RT-qPCR for MYC and IRF4.
-
Validation Criteria:
-
This compound: Significant downregulation of MYC (>50%).
-
This compound-Neg: No significant change relative to DMSO.
-
Note: If the Negative Control downregulates MYC, the probe scaffold has off-target toxicity (likely CDK or BRD4 off-target), and the probe is invalid .
-
References
-
Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature, 550(7674), 128–132. [Link]
-
Hay, D. A., et al. (2014). Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains. Journal of the American Chemical Society, 136(26), 9308–9319. (Describes SGC-CBP30). [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.[5][6] Nature Chemical Biology, 11(8), 536–541. [Link]
-
Structural Genomics Consortium (SGC). Chemical Probes: SGC-CBP30.[1][7][8] [Link][1]
Sources
- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 7. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]
A Senior Application Scientist's Guide to Reproducing XDM-CBP Results Across Diverse Cell Lines
Welcome to this in-depth guide on the application and validation of XDM-CBP, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. As researchers increasingly turn to epigenetic modulators to probe complex disease mechanisms and develop novel therapeutics, the ability to generate robust and reproducible data is paramount. This guide is designed for fellow researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering a framework for understanding the nuances of this compound's activity, anticipating sources of variability, and designing experiments that yield clear, interpretable, and reproducible results across different cellular contexts.
Understanding the Core Target: The Indispensable Roles of CBP and p300
Before we delve into experimental design, we must first appreciate the complexity of our target. CBP (also known as CREBBP) and its close homolog p300 (or EP300) are master transcriptional coactivators and histone acetyltransferases (HATs).[1] Due to their high degree of similarity, they are often referred to collectively as CBP/p300.[1] These proteins do not bind to DNA directly. Instead, they are recruited to specific genomic loci by DNA-binding transcription factors, where they perform two primary functions crucial for gene activation:
-
Histone Acetylation: Through their HAT domain, they add acetyl groups to lysine residues on histone tails (notably H3K18 and H3K27).[2] This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.
-
Transcriptional Machinery Scaffolding: They act as scaffolds, recruiting other components of the basal transcription apparatus to initiate and elongate transcription.
Critically, CBP/p300 contain multiple functional domains, including the Bromodomain , which recognizes and binds to acetylated lysine residues. This allows CBP/p300 to "read" the very epigenetic marks they or other enzymes have written, creating a positive feedback loop that stabilizes their presence at active gene promoters and enhancers. It is this "reader" function that this compound is designed to inhibit.
Caption: Domain architecture of CBP/p300 proteins.
The Mechanism of this compound: From Bromodomain Inhibition to Transcriptional Reprogramming
This compound is a highly selective small molecule that competitively binds to the acetyl-lysine binding pocket within the bromodomain of CBP/p300.[3] By occupying this pocket, this compound prevents the bromodomain from recognizing its natural acetylated histone substrates. This seemingly simple act has profound downstream consequences:
-
Disrupted Recruitment and Retention: this compound displaces CBP/p300 from chromatin, particularly at regulatory regions with high levels of histone acetylation, such as super-enhancers.
-
Downregulation of Key Oncogenes: Many cancers are dependent on the high-level expression of specific oncogenes driven by super-enhancers. By evicting CBP/p300, this compound leads to the transcriptional downregulation of critical cancer drivers like MYC and the Androgen Receptor (AR).[4][5]
-
Anti-proliferative Effects: The suppression of these oncogenic transcription programs ultimately halts the cell cycle and inhibits cancer cell proliferation.[4]
The following workflow illustrates this cascade of events.
Caption: Mechanism of this compound action.
The Critical Factor: Why Cell Line Responses to this compound Differ
A frequent challenge in working with targeted agents is the variability of responses across different models. This compound is no exception. While it shows broad anti-proliferative activity, its potency can vary significantly.[4] Understanding the basis of this differential sensitivity is key to designing informative experiments and selecting appropriate models.
Key Drivers of Differential Sensitivity:
-
Lineage Dependency: The anti-proliferative effects of this compound are often strongest in cell lines addicted to transcription factors that rely on CBP/p300 for their activity. For example, some androgen receptor (AR)-positive breast and prostate cancer cell lines are particularly sensitive because AR-driven transcription is highly dependent on CBP/p300-regulated super-enhancers.[5][6]
-
MYC-Driven Cancers: Many hematological malignancies (leukemia, multiple myeloma) and solid tumors are driven by the oncogene MYC. CBP/p300 inhibitors have been shown to downregulate MYC expression and its transcriptional programs, explaining their efficacy in these contexts.[4][5]
-
Synthetic Lethality: A compelling mechanism for sensitivity arises from the concept of synthetic lethality. In certain cancers, like follicular lymphoma, one of the CBP/p300 paralogs (CREBBP) is frequently inactivated by mutation.[7] These cancer cells then become critically dependent on the remaining paralog (EP300) for survival. Inhibiting the remaining functional paralog with a CBP/p300 inhibitor is therefore selectively lethal to the cancer cells.[7][8]
Table 1: Reported Anti-proliferative Activity of this compound in Select Cancer Cell Lines
| Cell Line | Cancer Type | Reported Potency / Sensitivity | Reference |
| SK-MEL-5 | Melanoma | High Sensitivity (Top 5 in NCI-60) | [4] |
| T-47D | Breast Cancer | High Sensitivity (Top 5 in NCI-60) | [4] |
| NCI-H522 | Non-Small Cell Lung | High Sensitivity (Top 5 in NCI-60) | [4] |
| MV4-11 | Leukemia | Potent Growth Inhibition | [4] |
| MDA-MB-453 | Breast Cancer (AR+) | Sensitive to CBP/p300 bromodomain inhibitors | [5] |
Note: This table is illustrative. Potency (e.g., GI50, IC50) can vary based on assay conditions and duration.
A Framework for Reproducible and Validated Experiments
To generate high-quality, reproducible data with this compound, a systematic approach is required. This involves careful cell line characterization, a robust primary assay, and mechanistic validation experiments to confirm an on-target effect.
Caption: Systematic workflow for this compound validation.
Part A: Cell Line Selection and Baseline Characterization
Rationale: The outcome of your experiment is predetermined by your choice of model. It is crucial to select cell lines based on a clear hypothesis (e.g., AR-dependency) and to characterize their baseline protein expression to ensure they are suitable.
Protocol: Baseline Protein Expression via Western Blot
-
Culture and Harvest: Culture your selected cell lines (e.g., a sensitive line like T-47D and a potentially less sensitive line) to ~80% confluency under standard conditions.
-
Lysis: Wash cells with ice-cold PBS, then lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for CBP, p300, c-Myc, AR (if relevant), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Part B: Core Experiment - Measuring Anti-proliferative Effects
Rationale: A dose-response cell viability assay is the cornerstone for quantifying the potency of this compound. Using a luminescent ATP-based assay (like CellTiter-Glo) is often more sensitive and has a wider dynamic range than colorimetric assays.
Protocol: 72-Hour Cell Viability Assay
-
Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density that ensures cells remain in the exponential growth phase for the 72-hour duration of the assay.
-
Plating: Seed cells in a 96-well, white, clear-bottom plate at the predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM down to 1 nM) in culture medium. Add the drug or a vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to determine the GI50 or IC50 value.
Part C: Mechanistic Validation - Confirming On-Target Activity
Rationale: Observing an anti-proliferative effect is not enough. You must confirm that this compound is acting through its intended mechanism. The most direct way is to measure the downstream consequences of CBP/p300 bromodomain inhibition: a reduction in histone acetylation at key loci and downregulation of target gene expression.
Protocol: Western Blot for H3K27ac and c-Myc Downregulation
-
Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with this compound at concentrations around the determined IC50 (e.g., 1x and 5x IC50) and a vehicle control for 24 to 48 hours.
-
Protein Extraction and Analysis: Follow the Western Blot protocol as described in Part A.
-
Antibodies: Use primary antibodies against H3K27ac, total Histone H3 (as a loading control for H3K27ac), c-Myc, and β-actin.
-
Expected Outcome: In sensitive cell lines, you should observe a dose-dependent decrease in the levels of both H3K27ac and c-Myc protein following this compound treatment.
Comparative Landscape: this compound vs. Other CBP/p300 Modulators
The field of epigenetic modulation is rapidly evolving. This compound represents one specific modality—bromodomain inhibition. It is crucial to understand how it compares to other strategies that target CBP/p300, as these can yield different biological outcomes.
-
HAT Inhibitors (e.g., A-485, C646): These molecules target the catalytic acetyltransferase domain, directly blocking the "writer" function of CBP/p300.[6][9] This can lead to a more global reduction in histone acetylation compared to bromodomain inhibitors, which primarily act by displacing the enzyme.
-
PROTAC Degraders (e.g., dCBP-1, CBPD-409): Proteolysis-targeting chimeras are bifunctional molecules that link a CBP/p300-binding molecule to an E3 ligase ligand.[10][11] This induces the ubiquitination and subsequent proteasomal degradation of the entire CBP/p300 protein. Degradation can produce a more profound and durable biological effect than simple inhibition, as re-synthesis of the protein is required to restore function.[10]
Table 2: Comparison of CBP/p300 Targeting Modalities
| Modality | Example Compound | Mechanism of Action | Primary Effect | Potential Advantage |
| Bromodomain Inhibitor | This compound, I-CBP112 | Competitively binds the acetyl-lysine "reader" pocket. | Displaces CBP/p300 from chromatin. | High specificity for bromodomain-dependent transcription. |
| HAT Inhibitor | A-485, C646 | Competitively binds the catalytic "writer" active site. | Prevents histone/protein acetylation. | Directly blocks enzymatic activity. |
| PROTAC Degrader | dCBP-1, CBPD-409 | Induces proximity to an E3 ligase for degradation. | Eliminates the entire CBP/p300 protein. | More potent and sustained effect; overcomes inhibitor resistance. |
Conclusion and Future Outlook
Reproducing results with a targeted agent like this compound is an exercise in meticulous, hypothesis-driven science. Variability across cell lines should not be seen as a hurdle, but as an opportunity to uncover the specific dependencies and vulnerabilities of different cancer types. By carefully selecting and characterizing your cellular models, employing robust and validated assays, and confirming on-target engagement, you can generate reliable data that will stand up to scrutiny.
The development of diverse modulators, from inhibitors to degraders, provides an expanding toolkit to dissect the roles of CBP/p300 in health and disease.[1] A systematic approach, as outlined in this guide, will empower you to use these tools effectively, contributing to the collective understanding of epigenetic regulation and advancing the development of next-generation cancer therapies.
References
-
Hügle M, Lucas X, Ostrovskyi D, et al. Beyond the BET Family: Targeting CBP/p300 with 4-Acyl Pyrroles. Angew Chem Int Ed Engl. 2017;56(41):12476-12480. [Link]
- Meyer, S. N., et al. Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Therapeutic Vulnerabilities in Non-Hodgkin Lymphoma. Cancer Cell. 2019.
- Lasko, L. M., et al. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. bioRxiv. 2023.
- Zhang, X., et al. Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma. Blood. 2022.
-
Pérez-Salvia, M., et al. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Molecular Cancer Research. 2019;17(3):646-657. [Link]
- Welti, J., et al. MYC-Mediated Ribosomal Gene Expression Sensitizes Enzalutamide-resistant Prostate Cancer Cells to EP300/CREBBP Inhibitors. European Urology. 2021;80(4):429-439.
- Crawford, E. B., et al. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. Cell Chemical Biology. 2019;26(4):585-593.e8.
- Kymera Therapeutics. Discovery and characterization of potent, selective CBP degraders.
-
Wang, L., et al. Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry. 2024. [Link]
- Chen, H., et al.
-
Wang, H., et al. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. Molecular Biomedicine. 2024. [Link]
- Tiwari, P. K., et al. Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma. Blood. 2024.
-
Chen, R., et al. Histone Acetyltransferases p300 and CBP Coordinate Distinct Chromatin Remodeling Programs in Vascular Smooth Muscle Plasticity. Circulation. 2022;145(23):1749-1767. [Link]
Sources
- 1. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. cellcentric.com [cellcentric.com]
- 8. foghorntx.com [foghorntx.com]
- 9. Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer | bioRxiv [biorxiv.org]
- 11. Paper: Activity of Orally Available CBP/p300 Degraders in Pre-Clinical Models of Multiple Myeloma [ash.confex.com]
Statistical Benchmarking of XDM-CBP: A Comparative Efficacy Guide
Content Type: Technical Comparison & Statistical Protocol Target Audience: Pharmaceutical Scientists, Oncologists, and Biostatisticians Subject: XDM-CBP (Selective CBP/p300 Bromodomain Inhibitor)
Executive Summary
This compound (also referenced as XDM6) represents a critical shift in epigenetic therapeutics, moving beyond the well-characterized BET inhibitors (e.g., JQ1) to target the non-BET bromodomains of CBP (CREB-binding protein) and p300 . While BET inhibitors target BRD4, this compound offers high selectivity for the CBP/p300 bromodomain, preventing the recognition of acetylated lysine residues on histones and transcription factors.
This guide provides a rigorous statistical framework for evaluating this compound against standard-of-care and mechanistic controls. It addresses the common pitfall of applying simple t-tests to longitudinal data and prescribes Mixed-Effects Models for robust in vivo analysis.
Part 1: The Comparative Landscape
To validate this compound efficacy, experimental design must include mechanistic controls that distinguish its activity from catalytic inhibition (A-485) and BET inhibition (JQ1).
Table 1: Recommended Treatment Groups & Rationale
| Group | Role | Compound | Target/Mechanism | Rationale |
| A | Test | This compound | CBP/p300 Bromodomain | The investigational compound. Displaces Ac-Lys readers. |
| B | Positive Control (Clinical) | CCS1477 | CBP/p300 Bromodomain | Clinical-stage benchmark. Essential for non-inferiority or superiority claims. |
| C | Mechanistic Control | A-485 | CBP/p300 HAT Domain | Distinguishes bromodomain inhibition (reader) from catalytic inhibition (writer). |
| D | Selectivity Control | JQ1 | BET Family (BRD4) | Proves the phenotype is distinct from generic BET inhibition.[1] |
| E | Negative Control | Vehicle | N/A | DMSO/PEG-400 (matches solvent). Establishes baseline tumor growth. |
Part 2: Statistical Methodology (The "Engine")
2.1 The Statistical Decision Tree
Researchers often default to ANOVA without checking assumptions. For this compound in vivo trials (e.g., xenografts), data is longitudinal and often heteroscedastic (variance increases as tumors grow).
Core Directive: Do NOT use repeated t-tests for multiple time points. This inflates the Type I error rate.
Caption: Decision pipeline for selecting the correct statistical test based on data distribution and experimental type.
2.2 In Vivo Analysis: Mixed-Effects Models
For this compound xenograft studies, use a Mixed-Effects Model (REML) rather than standard Repeated Measures ANOVA.
-
Why? RM-ANOVA requires complete datasets. If a mouse in the Vehicle group is euthanized early due to tumor burden (common in oncology), RM-ANOVA discards all prior data for that mouse. Mixed models retain the data, increasing statistical power.
-
Sphericity: Apply the Geisser-Greenhouse correction if the assumption of sphericity is violated (variances of differences between time points are not equal).
Part 3: Experimental Protocol (In Vivo Efficacy)
Objective: Assess Tumor Growth Inhibition (TGI) of this compound in a Melanoma (e.g., SK-MEL-5) or Leukemia xenograft model.
3.1 Workflow
-
Cell Implantation: Inject
SK-MEL-5 cells subcutaneously into the right flank of NOD/SCID mice. -
Randomization: When tumors reach ~100-150 mm³, randomize mice into groups (n=8-10/group) using a stratified randomization method to ensure equal mean tumor volumes at Day 0.
-
Treatment:
-
This compound: 10 mg/kg, IP, Daily.
-
Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.
-
-
Measurement: Measure tumor volume (TV) every 3 days using digital calipers.
-
Formula:
-
3.2 Mechanistic Validation (Western Blot)
To confirm this compound is engaging the target in vivo, harvest tumors at the endpoint and assay for c-Myc downregulation (a downstream effect of CBP blockade).
-
Expectation: this compound should reduce c-Myc levels comparable to CCS1477, whereas JQ1 might show a different compensation pattern.
Caption: Mechanism of Action. This compound competitively inhibits the CBP bromodomain, preventing recognition of acetylated lysine and subsequent oncogene transcription.
Part 4: Data Presentation Templates
When publishing, summarize efficacy using Tumor Growth Inhibition (%TGI) .
Formula:
Table 2: Mock Efficacy Data Layout
| Treatment Group | Dose (mg/kg) | Mean TV (mm³) [Day 21] | % TGI | P-Value (vs Vehicle) | P-Value (vs CCS1477) |
| Vehicle | - | 1200 ± 150 | - | - | < 0.0001 |
| This compound | 10 | 450 ± 80 | 68% | < 0.0001 | ns (0.45) |
| CCS1477 | 15 | 420 ± 75 | 71% | < 0.0001 | - |
| JQ1 | 50 | 800 ± 110 | 35% | 0.01 | < 0.01 |
Note: "ns" indicates non-significant difference, suggesting this compound efficacy is statistically comparable to the clinical benchmark in this hypothetical dataset.
References
-
Original Discovery of this compound: Hügle, M., et al. (2017). "Beyond the BET Family: Targeting CBP/p300 with 4-Acyl Pyrroles." Angewandte Chemie International Edition. [Link]
-
Clinical Benchmark (CCS1477): Peggs, K., et al. (2020). "Inobrodib (CCS1477) as a strategy for targeting CBP/p300 in hematological malignancies." Blood. [Link]
-
Catalytic Comparator (A-485): Lasko, L. M., et al. (2017). "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature. [Link]
-
Statistical Guidelines for Oncology: Motulsky, H. J. (2014). "Common misconceptions about data analysis and statistics." Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Sources
Comparative Guide: Confirming XDM-CBP Target Engagement via CRISPR Validation
Executive Summary: The Specificity Challenge in Bromodomain Targeting
The development of XDM-CBP , a potent 4-acyl pyrrole-based inhibitor of the CBP/p300 bromodomain, represents a significant shift from broad-spectrum BET inhibitors (like JQ1) toward isoform-restricted precision. However, small molecule inhibitors targeting the CREB-binding protein (CBP) and its paralog p300 face a critical hurdle: structural homology.[1] The bromodomains of CBP and p300 share high sequence identity with other BRD family members, raising the specter of off-target toxicity.
While biochemical assays (TR-FRET, AlphaScreen) prove binding affinity, they do not confirm functional target engagement in a live cellular context. This guide outlines the "Gold Standard" validation workflow: using CRISPR-Cas9 to genetically ablate the target (CBP/p300) or introduce drug-resistant mutations, thereby rigorously defining the on-target versus off-target phenotypic effects of this compound compared to alternatives like A-485 (HAT inhibitor) and dCBP-1 (PROTAC).
Comparative Analysis: this compound vs. Established Alternatives
To understand the validation requirements, we must first distinguish the mechanism of action (MoA) of this compound from its competitors. This compound functions via occupancy-driven inhibition of the bromodomain, distinct from catalytic inhibition or targeted degradation.
Table 1: Mechanistic & Performance Comparison
| Feature | This compound | A-485 | dCBP-1 |
| Modality | Small Molecule Inhibitor | Small Molecule Inhibitor | PROTAC Degrader |
| Primary Target Domain | Bromodomain (Reader) | HAT Domain (Writer) | Bromodomain (Recruiter) |
| Mechanism | Blocks acetyl-lysine binding (H3K18ac/H3K27ac reader blockade). | Inhibits acetyltransferase catalytic activity.[2] | Ubiquitin-mediated proteasomal degradation. |
| Selectivity Profile | High selectivity for CBP/p300 over BRD4 (BET family).[3] | >1000-fold selective for CBP/p300 over other HATs. | Degrades CBP/p300; requires CRBN expression. |
| Phenotypic Outcome | Cytostasis in Myc-driven lines; downregulation of inflammatory cytokines. | Rapid loss of H3K27ac; G1 cell cycle arrest. | Complete loss of protein; "Genetic Null" mimicry. |
| Key Validation Challenge | Distinguishing Bromodomain-specific effects from scaffold toxicity. | High concentrations (μM) often required; metabolic stability. | "Hook effect" at high doses; requires ternary complex formation. |
Analytic Insight: this compound is superior to BET inhibitors for probing specific CBP-driven enhancer activity without the global transcriptional collapse caused by BRD4 inhibition. However, unlike dCBP-1, this compound leaves the CBP protein structure intact, potentially allowing non-bromodomain functions (like HAT activity) to persist.
The Logic of CRISPR-Mediated Target Validation[4]
The core principle of this validation is Epistasis . If this compound exerts its toxicity exclusively through CBP inhibition, then removing CBP genetically should render the drug ineffective (or shift its potency) in a predictable manner.
The "Genetic Shift" Hypothesis
-
Scenario A (On-Target): If this compound kills cells by inhibiting CBP, then cells lacking CBP (CRISPR KO) should either be:
-
Resistant (if the drug requires the target to bind, e.g., PROTACs).
-
Pre-sensitized/Dead (if the drug mimics the KO phenotype).
-
-
Scenario B (Off-Target): If this compound kills CBP-KO cells with the same IC50 as Wild-Type (WT) cells, the drug is acting via an unknown, off-target mechanism (e.g., general cytotoxicity).
Diagram 1: The Validation Logic Flowchart
Caption: Logical workflow for distinguishing on-target efficacy from off-target toxicity using isogenic CRISPR knockout lines.
Experimental Protocol: CRISPR-Cas9 Validation Workflow
Objective: Establish causality between this compound treatment and CBP loss-of-function phenotypes.
Phase 1: Generation of CBP/p300 Isogenic Lines
Since CBP and p300 are synthetic lethal in many cancers, a double knockout is often fatal. Therefore, we utilize an inducible CRISPR-Cas9 system or a Rescue approach.
Reagents:
-
Vector: Lenti-Cas9-Blast + pLKO-sgRNA-Puro (or All-in-one Doxycycline-inducible vector).
-
sgRNA Target: Exon 2 or 3 of CREBBP (CBP) (avoiding the HAT domain to ensure frameshift destroys the whole protein).
-
Control: Non-targeting sgRNA (NT-sgRNA).
Step-by-Step:
-
Transduction: Transfect Cas9-expressing cells (e.g., H1299 or HEK293T) with sgCBP or sgNT.
-
Selection: Select with Puromycin (2 µg/mL) for 72 hours.
-
Single Cell Cloning: Essential to ensure a homogeneous genotype.
-
Validation (Western Blot): Probe with anti-CBP (Cell Signaling #7389) and anti-p300. Critical Check: Ensure p300 levels are stable; compensatory upregulation of p300 is common in CBP-KO cells.
Phase 2: The "Rescue" Experiment (The E-E-A-T Differentiator)
Mere knockout is insufficient due to adaptation. The definitive proof is the cDNA Rescue .
-
Cloning: Clone a CRISPR-resistant CBP cDNA (synonymous mutations in the PAM site) into a lentiviral expression vector.
-
Mutant Generation: Create a "Drug-Resistant" CBP mutant (e.g., N1168A mutation in the Bromodomain which prevents this compound binding but maintains protein structure).
-
The Assay:
-
Condition A: WT Cells + this compound -> Sensitive .
-
Condition B: CBP-KO Cells + this compound -> Phenocopy (Growth Arrest) .
-
Condition C: CBP-KO + WT-cDNA Rescue + this compound -> Sensitive (Re-sensitized) .
-
Condition D: CBP-KO + Mutant-cDNA Rescue + this compound -> Resistant .
-
Expert Note: Condition D is the "Holy Grail" of target validation. If the cells survive this compound treatment because they express a version of CBP that cannot bind the drug, you have proven physical and functional engagement.
Phase 3: Functional Readout (Myc Suppression)
CBP inhibition via this compound should downregulate MYC expression.
-
Treat WT and CBP-KO cells with this compound (100 nM - 10 µM) for 6 hours.
-
Perform RT-qPCR for MYC and CCND1.
-
Success Criteria: this compound should suppress MYC in WT cells but have no additional effect in CBP-KO cells (where MYC should already be suppressed or p300-dependent).
Visualizing the Signaling Pathway[5]
Understanding where this compound intersects the chromatin landscape is vital for interpreting data.
Diagram 2: this compound Mechanism of Action
Caption: this compound competitively inhibits the CBP Bromodomain, preventing recruitment to acetylated chromatin and downstream Myc transcription.
References
-
Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific malignancies.[2][4] Nature, 550(7674), 128–132.
-
Vannam, R., et al. (2021). Targeted degradation of the enhancer lysine acetyltransferases CBP and p300.[1][4][5] Cell Chemical Biology, 28(4), 503-514.
-
Kaelin, W. G. (2017). Common pitfalls in validation of cancer targets. Nature Reviews Cancer, 17, 427–440.
-
Hou, X., et al. (2020). Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles.[6] Journal of Medicinal Chemistry (Contextual reference for XDM series chemistry).
-
BenchChem. this compound: A Potent and Selective Inhibitor of CBP.
Sources
- 1. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. foghorntx.com [foghorntx.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
